Methyl 2-(2-amino-4-methylphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-amino-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXXEMDHWOGUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700951 | |
| Record name | Methyl (2-amino-4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29640-92-4 | |
| Record name | Methyl (2-amino-4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Methyl 2-(2-amino-4-methylphenyl)acetate
Executive Summary
Methyl 2-(2-amino-4-methylphenyl)acetate (CAS 29640-92-4) is a specialized aromatic amino-ester intermediate critical to the synthesis of nitrogen-containing heterocycles. Its primary utility lies in its role as a "gateway scaffold" for the production of 5-substituted oxindoles (indolin-2-ones) and indoles , which are pharmacophores frequently observed in kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via nitro-reduction, its downstream cyclization pathways, and its physicochemical profile. It is designed for medicinal chemists and process engineers requiring high-purity precursors for library generation or active pharmaceutical ingredient (API) synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound features a benzene core substituted with a methyl group at the para position (relative to the amino group) and a methyl acetate moiety at the ortho position. This 1,2,4-substitution pattern is essential for directing regioselective cyclizations.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| Molecular Formula | C₁₀H₁₃NO₂ | Verified |
| Molecular Weight | 179.22 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid or viscous oil | Class typical |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water | Lipophilic ester |
| LogP (Predicted) | ~1.3 - 1.8 | Lipophilic |
| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen) | Weak base |
| H-Bond Donors | 1 (Primary amine) | - |
| H-Bond Acceptors | 3 (Ester carbonyl, ether oxygen, amine) | - |
Synthesis & Production Methodologies
The industrial and laboratory-scale production of this compound predominantly relies on the reduction of its nitro-precursor. This approach ensures the preservation of the ester functionality while selectively converting the nitro group to the primary amine.
Core Synthesis Route: Nitro Reduction
This pathway begins with (4-methyl-2-nitrophenyl)acetic acid , which is first esterified and then reduced.
Step 1: Esterification
The acid precursor is refluxed in methanol with a catalytic amount of sulfuric acid (
Step 2: Selective Reduction (The Critical Step)
The nitro group is reduced to the amine. Catalytic hydrogenation (
Detailed Experimental Protocol (Self-Validating System)
Note: This protocol assumes the use of the nitro-ester precursor.
Reagents:
-
Methyl 2-(4-methyl-2-nitrophenyl)acetate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5 wt% loading)
-
Methanol (Solvent, anhydrous)
-
Hydrogen Gas (
, balloon or low pressure)
Procedure:
-
Preparation: Dissolve 10 mmol of the nitro-ester in 50 mL of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature (20–25°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting material (UV active, lower Rf) should disappear, replaced by a fluorescent, amine-positive spot (ninhydrin stain).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
-
Validation: Confirm identity via
NMR (look for the disappearance of the nitro-aromatic signals and appearance of the broad singlet).
Reactivity & Downstream Applications
The strategic value of CAS 29640-92-4 lies in its ability to undergo intramolecular cyclization. The proximity of the nucleophilic amino group to the electrophilic ester carbonyl allows for the rapid formation of the oxindole core.
Pathway: Cyclization to 5-Methyloxindole
Under acidic conditions, the amine attacks the ester carbonyl, releasing methanol and forming the lactam ring.
Significance: 5-Methyloxindole is a scaffold for Sunitinib (Sutent) and other receptor tyrosine kinase (RTK) inhibitors. The 5-methyl substitution on the oxindole ring is often critical for hydrophobic interactions within the ATP-binding pocket of the kinase.
Figure 1: Synthesis pathway from nitro-precursor to kinase inhibitor scaffolds via CAS 29640-92-4.
Analytical Characterization (Predicted)
Due to the specific substitution pattern, the NMR spectrum is highly diagnostic.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.00 | Doublet (J ~8 Hz) | 1H | Ar-H (C6, ortho to acetate) |
| 6.55 | Singlet (Broad) | 1H | Ar-H (C3, ortho to amine) |
| 6.50 | Doublet (J ~8 Hz) | 1H | Ar-H (C5, meta to acetate) |
| 3.70 | Singlet | 3H | |
| 3.60 | Singlet | 2H | |
| 3.50 - 4.00 | Broad Singlet | 2H | |
| 2.25 | Singlet | 3H |
Key Diagnostic: The presence of two distinct methyl singlets (one methoxy at ~3.7 ppm, one aromatic methyl at ~2.25 ppm) alongside the benzylic methylene (~3.6 ppm) confirms the structure.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aniline derivatives are prone to oxidation (darkening) upon air exposure.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids (unless inducing cyclization).
References
-
PubChem Compound Summary. Methyl 2-amino-2-(4-methylphenyl)acetate (CID 4357196). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. General methods for Oxindole synthesis from 2-aminophenylacetic acid esters.[Link]
-
ResearchGate. Synthesis of Indole and Oxindole Derivatives.[Link]
An In-depth Technical Guide to Methyl 2-amino-2-(4-methylphenyl)acetate
A Note on the Subject Compound: Initial searches for "Methyl 2-(2-amino-4-methylphenyl)acetate" did not yield conclusive identification in major chemical databases. This technical guide will therefore focus on the closely related and well-documented isomer, Methyl 2-amino-2-(4-methylphenyl)acetate , for which verifiable data is available. This compound shares the same molecular formula and weight but differs in the substitution pattern on the phenyl ring.
Executive Summary
Methyl 2-amino-2-(4-methylphenyl)acetate is a valuable chemical intermediate with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol .[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, characterization, and potential applications, particularly as a building block in the development of pharmaceuticals and other fine chemicals. The methodologies and data presented herein are intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Core Molecular and Physical Properties
A foundational understanding of a molecule's properties is critical for its application in research and synthesis. The key identifiers and computed properties of Methyl 2-amino-2-(4-methylphenyl)acetate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 179.22 g/mol | PubChem[1][2] |
| IUPAC Name | methyl 2-amino-2-(4-methylphenyl)acetate | PubChem[2] |
| CAS Number | 179814-89-2 | BLDpharm[1], PubChem[2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(C(=O)OC)N | PubChem[2] |
| InChI Key | KHUUENJNFACTSN-UHFFFAOYSA-N | PubChem[2] |
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: 2D representation of Methyl 2-amino-2-(4-methylphenyl)acetate.
Synthesis and Purification
Proposed Synthetic Pathway
A common route to α-amino acids and their esters is the Strecker synthesis, followed by esterification.
dot graph "synthetic_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Proposed synthetic pathway for Methyl 2-amino-2-(4-methylphenyl)acetate.
Experimental Protocol: Fischer Esterification of 2-amino-2-(4-methylphenyl)acetic Acid
This protocol outlines the final step of the proposed synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-(4-methylphenyl)acetic acid (1 equivalent) in anhydrous methanol (excess, serves as reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled methanolic suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized Methyl 2-amino-2-(4-methylphenyl)acetate must be confirmed through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons, the α-proton, the methyl ester protons, and the protons of the methyl group on the phenyl ring.
-
¹³C NMR will provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (179.22 g/mol ).[1][2]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretch are expected.
Applications in Research and Development
As an amino acid ester, Methyl 2-amino-2-(4-methylphenyl)acetate holds potential as a versatile building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. Related structures are utilized in the development of analgesics and anti-inflammatory agents.[3]
-
Peptide Synthesis: The amino and ester functionalities make it a suitable component for the synthesis of peptides and peptidomimetics.
-
Ligand Development: The molecule can be modified to create ligands for metal catalysts used in asymmetric synthesis.
Safety and Handling
Based on the GHS information for related compounds, Methyl 2-amino-2-(4-methylphenyl)acetate should be handled with care.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]
Conclusion
Methyl 2-amino-2-(4-methylphenyl)acetate is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, and its potential applications. The information presented, grounded in available data for this specific isomer, serves as a reliable resource for researchers and developers in the field.
References
-
PubChem. (n.d.). Methyl 2-amino-2-(4-methylphenyl)acetate. Retrieved February 6, 2026, from [Link]
Sources
Technical Profile: Methyl 2-(2-amino-4-methylphenyl)acetate
The following technical guide details the structural characteristics, synthetic pathways, and reactive properties of Methyl 2-(2-amino-4-methylphenyl)acetate . This document is designed for researchers in medicinal chemistry and process development, focusing on the molecule's role as a labile intermediate in the synthesis of nitrogen heterocycles.
Structural Elucidation and Synthetic Utility in Heterocyclic Chemistry
Molecular Architecture & Identity
This compound is a bifunctional aromatic intermediate characterized by an ortho-amino ester motif. This specific substitution pattern renders the molecule thermodynamically poised for intramolecular cyclization, making it a critical precursor for the 6-methyloxindole (6-methylindolin-2-one) scaffold, a pharmacophore found in various tyrosine kinase inhibitors and indolic alkaloids.
| Attribute | Technical Detail |
| IUPAC Name | This compound |
| CAS Registry | 29640-92-4 (Primary), 119621-63-5 (Alternate/Salt form) |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| SMILES | COC(=O)Cc1ccc(C)cc1N |
| Key Functional Groups | Primary Aniline (Nucleophile), Methyl Ester (Electrophile), Toluene Core |
1.1 Structural Diagram (2D Topology)
The following diagram illustrates the connectivity, highlighting the proximity of the nucleophilic amine to the electrophilic ester carbonyl—the structural driver of its reactivity.
Figure 1: Structural connectivity highlighting the ortho-disposition of the amine and acetate groups.
Physicochemical & Spectroscopic Profile
Understanding the "fingerprint" of this molecule is essential for validating synthesis and monitoring stability.
2.1 Predicted NMR Signatures (CDCl₃)
The ¹H-NMR spectrum is distinct due to the ortho and para substitution pattern on the aromatic ring.
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Structural Assignment |
| Ester Methyl | 3.65 – 3.70 | Singlet (s) | 3H | –OCH ₃ |
| Benzylic Methylene | 3.50 – 3.55 | Singlet (s) | 2H | Ar–CH ₂–CO |
| Aryl Methyl | 2.25 – 2.30 | Singlet (s) | 3H | Ar–CH ₃ |
| Aromatic H-3 | 6.50 – 6.60 | Singlet/Doublet | 1H | Ortho to NH₂, Meta to Me |
| Aromatic H-5 | 6.55 – 6.65 | Doublet (d) | 1H | Ortho to Me |
| Aromatic H-6 | 6.90 – 7.00 | Doublet (d) | 1H | Ortho to Acetate |
| Amine | 3.50 – 4.50 | Broad (br s) | 2H | –NH ₂ (Exchangeable) |
Note: The amine proton shift is highly concentration and solvent-dependent. In DMSO-d₆, it typically appears downfield (4.5–5.5 ppm).
2.2 Stability & Handling
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Instability: The compound is prone to spontaneous Lactamization .
-
Trigger: Exposure to heat, Lewis acids, or prolonged storage in protic solvents.
-
Product: 6-Methylindolin-2-one (Solid precipitate).
-
-
Handling: Keep solutions dilute and cold during workup to prevent premature cyclization if the linear ester is the desired target.
Synthetic Engineering
The synthesis of this compound is classically achieved via the reduction of its nitro-precursor. This approach avoids the handling of the unstable amino-ester until the final step.
3.1 Synthesis Pathway
The primary route involves the Fischer Esterification of the nitrophenylacetic acid followed by a controlled Reduction .
Step 1: Esterification
-
Reactants: 4-Methyl-2-nitrophenylacetic acid + Methanol.
-
Catalyst: H₂SO₄ or Thionyl Chloride (SOCl₂).
-
Conditions: Reflux, 2-4 hours.
-
Yield: >90% (Methyl 2-(4-methyl-2-nitrophenyl)acetate).
Step 2: Chemoselective Reduction
-
Reactants: Nitro-ester intermediate + Hydrogen Source.
-
Method A (Catalytic): H₂ (1 atm), 10% Pd/C, Methanol, RT.
-
Method B (Chemical): Fe powder / NH₄Cl (Bechamp reduction) or SnCl₂.
-
Critical Control: Avoid acidic workup in Method B to prevent acid-catalyzed cyclization.
3.2 Reaction Flowchart (Graphviz)
Figure 2: Synthetic route from the nitro-acid precursor to the target amino-ester and its potential cyclization.
Reactivity & Applications
The utility of this compound lies in its reactivity. It serves as a "masked" oxindole or indole.
4.1 The "Self-Destruct" Mechanism (Cyclization)
The amine nitrogen attacks the ester carbonyl, expelling methanol.
-
Mechanism: Nucleophilic Acyl Substitution (Intramolecular).
-
Thermodynamics: Highly favorable (Formation of a stable 5-membered lactam ring).
-
Application: This is the standard industrial route to 6-methyloxindole , a scaffold used in:
-
Tyrosine Kinase Inhibitors (TKIs): Analogs of Sunitinib (Sutent) often utilize substituted oxindole cores.
-
Indole Synthesis: Reduction of the oxindole (using BH₃ or LiAlH₄) yields 6-methylindole.
-
4.2 Experimental Protocol: Controlled Cyclization
If the goal is the oxindole (often the case):
-
Dissolve the amino-ester in Glacial Acetic Acid .
-
Heat to 60–80°C for 1 hour.
-
Cool to room temperature; the oxindole typically precipitates.
-
Filter and wash with cold water.
References
-
ChemicalBook. (2025).[1][2] Methyl (2-amino-phenyl)-acetate and derivatives. Retrieved from [2]
-
PubChem. (2025).[3][4] Compound Summary: Methyl 2-amino-2-(4-methylphenyl)acetate (Isomer distinction). National Library of Medicine. Retrieved from [3][4]
-
Echemi. (2025).[2][3][4] Product Database: this compound CAS 29640-92-4.[5] Retrieved from
-
Porcs-Makkay, M., et al. (2023). Synthesis of 6-azaindoles via electrophilic cyclization. ChemRxiv.[6] (Contextual reference for amino-methylphenyl cyclization chemistry).
-
Um, I. H., et al. (2021).[7] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Canadian Journal of Chemistry.[7] (Reference for ester hydrolysis kinetics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 3. Methyl 2-amino-2-(4-methylphenyl)acetate | C10H13NO2 | CID 4357196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate from 2-nitro-4-methylphenylacetic acid
An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate from 2-nitro-4-methylphenylacetic acid
Abstract
This technical guide provides a comprehensive, two-step methodology for the synthesis of this compound, a valuable building block in pharmaceutical and materials science. The synthesis commences with the selective reduction of the nitro group in 2-nitro-4-methylphenylacetic acid via catalytic hydrogenation, followed by an acid-catalyzed Fischer esterification to yield the target methyl ester. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization of the final product. The protocols are designed to be robust and scalable, providing researchers and drug development professionals with a reliable pathway to this important intermediate.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the amino, methyl, and methyl acetate functionalities on the phenyl ring makes it a versatile precursor for constructing complex molecular architectures. For instance, the primary amine and the ester group can undergo cyclization reactions to form lactams, which are core structures in many biologically active molecules.[1]
The synthesis begins with the commercially available 2-nitro-4-methylphenylacetic acid. The chosen synthetic route involves two fundamental and high-yielding organic transformations: the reduction of an aromatic nitro group and the esterification of a carboxylic acid. This guide provides a detailed scientific rationale for the selection of reagents and reaction conditions, ensuring both efficiency and safety.
Synthetic Strategy Overview
The conversion of 2-nitro-4-methylphenylacetic acid to this compound is efficiently achieved in two distinct steps:
-
Step 1: Reduction of the Nitro Group: The nitro functionality of the starting material is selectively reduced to a primary amine using catalytic hydrogenation. This method is chosen for its high chemoselectivity, clean conversion, and the ease of product isolation, as the primary byproduct is water.[2]
-
Step 2: Fischer Esterification: The resulting 2-amino-4-methylphenylacetic acid is then converted to its corresponding methyl ester via Fischer esterification. This classic acid-catalyzed reaction with methanol is an equilibrium-driven process, favored by using the alcohol as both reactant and solvent.[3][4]
Caption: Overall two-step synthetic pathway.
Part I: Reduction of 2-nitro-4-methylphenylacetic acid
Mechanistic Insights and Rationale
The reduction of aromatic nitro compounds is a cornerstone of industrial chemistry, providing access to anilines.[5] While various methods exist, including the use of metal hydrides or dissolving metal reductions, catalytic hydrogenation offers superior advantages in terms of environmental impact and product purity.[6][7]
The reaction proceeds by the adsorption of hydrogen gas and the nitro-substituted substrate onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The palladium surface facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.[8] Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the subsequent esterification step.
Experimental Protocol: Catalytic Hydrogenation
Materials and Equipment:
-
2-nitro-4-methylphenylacetic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon hydrogenation setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® filtration pad
Procedure:
-
In a suitable round-bottom flask, dissolve 2-nitro-4-methylphenylacetic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Seal the flask and purge the system thoroughly with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-3 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.
-
The resulting filtrate containing 2-amino-4-methylphenylacetic acid can be used directly in the next step without extensive purification.
Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The filter cake should be quenched by slowly adding water before disposal.
-
Pressure: Ensure the reaction vessel is rated for the pressure being used.
Part II: Fischer Esterification of 2-amino-4-methylphenylacetic acid
Mechanistic Insights and Rationale
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[9] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[4] A molecule of the alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[3]
The reaction is reversible. To drive the equilibrium toward the formation of the ester, a large excess of the alcohol (methanol) is used, serving as both the reactant and the solvent, in accordance with Le Châtelier's principle.[3][10] Heating the reaction to reflux provides the necessary activation energy.
Experimental Protocol: Fischer Esterification
Materials and Equipment:
-
Methanol solution of 2-amino-4-methylphenylacetic acid (from Part I)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the methanol solution of 2-amino-4-methylphenylacetic acid from the previous step, cool the flask in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[10]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain reflux and stir the reaction for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography on silica gel.
Experimental Workflow and Data
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
| Parameter | Step 1: Reduction | Step 2: Esterification |
| Reactant | 2-nitro-4-methylphenylacetic acid | 2-amino-4-methylphenylacetic acid |
| Key Reagents | H₂, 10% Pd/C | Methanol, H₂SO₄ |
| Solvent | Methanol | Methanol |
| Temperature | Room Temperature | ~65 °C (Reflux) |
| Typical Yield | >95% (crude) | 85-95% (after purification) |
| Overall Yield | - | 80-90% |
Characterization Data: this compound
The structure of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (3H), a singlet for the benzylic CH₂ (2H), a singlet for the ester methyl group (3H), a singlet for the aryl methyl group (3H), and a broad singlet for the amine NH₂ (2H).[11][12] |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, benzylic carbon, ester methyl carbon, and aryl methyl carbon.[13][14] |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₂). |
| IR Spectroscopy | Characteristic stretches for N-H (amine), C=O (ester), and C-O bonds. |
Conclusion
This guide details a reliable and high-yielding two-step . The described protocols for catalytic hydrogenation and Fischer esterification are well-established, scalable, and utilize readily available reagents. By providing in-depth mechanistic explanations, detailed procedures, and critical safety information, this document serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this versatile chemical intermediate.
References
- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. Retrieved February 6, 2026, from [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Retrieved February 6, 2026, from [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
-
-
The Fischer Esterification. (n.d.). Retrieved February 6, 2026, from [Link]
-
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents. (n.d.).
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters - ACS Publications. Retrieved February 6, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
- CN102633623A - Methylphenylacetic acid preparation method - Google Patents. (n.d.).
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Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 6, 2026, from [Link]
-
Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]
-
The 1H NMR spectrum of methyl acetate shows two peaks: one at =... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]
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Sodium borohydride - Standard Operating Procedure. (2012). Retrieved February 6, 2026, from [Link]
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Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Retrieved February 6, 2026, from [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 6, 2026, from [Link]
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(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
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Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]
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A Mild and Convenient Procedure for the Esterification of Amino Acids. (1998). Semantic Scholar. Retrieved February 6, 2026, from [Link]
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Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]
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Reduction of Phenylacetic Acid. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Assigning methyl resonances for protein solution-state NMR studies. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Assigning methyl resonances for protein solution-state NMR studies. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]
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Topic: Methyl 2-(2-amino-4-methylphenyl)acetate Suppliers and Cost
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Strategic Sourcing of Key Pharmaceutical Intermediates
In the intricate world of drug discovery and development, the integrity of a synthetic route is only as strong as its weakest link. Often, that vulnerability lies in the procurement of starting materials and key intermediates. Methyl 2-(2-amino-4-methylphenyl)acetate (CAS No. 29640-92-4) is a quintessential example of such a critical building block. Its unique arrangement of a nucleophilic amine and an ester functional group on a substituted phenyl ring makes it a versatile precursor for a multitude of complex heterocyclic scaffolds. This guide provides an in-depth, field-proven framework for navigating the supplier landscape, managing costs, and ensuring the quality of this vital intermediate.
The Strategic Importance of this compound
The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a well-established principle in medicinal chemistry.[1] The methyl group on the phenyl ring of this particular acetate ester influences the electronic and steric environment, providing a handle for chemists to fine-tune molecular interactions. Its primary utility lies in its role as a precursor in multi-step syntheses. The amine can be readily acylated, alkylated, or used in cyclization reactions, while the ester provides a convenient point for hydrolysis, amidation, or reduction. The quality of this starting material is therefore paramount; impurities can lead to unforeseen side reactions, complex purification challenges, and ultimately, delays in project timelines.
Deconstructing the Supplier Market: A Multi-Tier Analysis
The market for specialty chemicals like this compound is not monolithic. Suppliers range from large-scale catalog companies to specialized custom synthesis labs. Understanding their distinct roles and value propositions is key to making an informed sourcing decision.
| Supplier Tier | Typical Purity | Relative Cost | Key Strengths & Weaknesses |
| Catalog Resellers | 95-98% | Strengths: Broad inventory, fast delivery for in-stock items. Weaknesses: Limited technical data, potential for batch-to-batch variability, may not be the primary manufacturer. | |
| Boutique Manufacturers | ≥98% | Strengths: High-purity compounds, often provide detailed analytical data, good batch consistency. Weaknesses: Higher price point, may have longer lead times. | |
| Custom Synthesis Providers | As specified (e.g., >99.5%) | Strengths: Can produce material to exact specifications, full analytical and process documentation. Weaknesses: Highest cost, longest lead time, requires significant project management. | |
| International Marketplaces | Varies widely | $ - | Strengths: Potentially lower list prices. Weaknesses: Significant risk in quality, documentation, and logistics; requires robust in-house validation. |
Note: Relative cost is a general guide. Actual prices are highly dependent on quantity, required purity, and market conditions.
While some online vendors list pricing for isomers, such as methyl 2-(5-amino-2-methylphenyl)acetate at approximately ¥636 for 250mg, or Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate at $623 for 1g, obtaining a precise quote for the specific 2-amino-4-methylphenyl isomer often requires direct inquiry.[2][3] Suppliers like BLDpharm list the correct CAS number (29640-92-4) but necessitate a formal quotation request, a common practice for less common intermediates.[4]
The Cornerstone of Procurement: A Robust Supplier Qualification Workflow
Trust, but verify. This adage is the foundation of a reliable supply chain. Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient. A rigorous, multi-step qualification process is essential to mitigate the risk of project failure due to poor quality reagents.
Caption: A systematic workflow for qualifying and validating chemical suppliers.
Critical In-House Quality Control: An HPLC Protocol
The most crucial step in the qualification workflow is the independent verification of the material's identity and purity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this analysis.
Experimental Protocol: HPLC Purity and Identity Verification
-
Objective: To confirm the identity and determine the purity of a supplied sample of this compound against a certified reference standard (if available) or by peak area percentage.
-
Materials & Reagents:
-
Sample of this compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (or Trifluoroacetic Acid, ~0.1% v/v)
-
Methanol (for sample dissolution)
-
-
Instrumentation & Conditions:
-
HPLC System: Standard system with UV-Vis Detector.
-
Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol. Dilute 1:10 with 50:50 Water:Acetonitrile for a final concentration of 0.1 mg/mL.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate all peaks detected at 254 nm. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identity is confirmed by comparing the retention time to a known standard or by subsequent analysis of the collected peak via Mass Spectrometry or NMR.
-
-
Trustworthiness Check: The protocol's validity rests on a stable baseline, sharp peak shape for the main component, and good resolution from any impurities. This self-validating system ensures that a "pass" result is analytically sound.
Matching Sourcing Strategy to Project Needs
The optimal sourcing strategy is not static; it evolves with the project's lifecycle. A mismatch between the project stage and the supplier type can introduce unnecessary risk or cost.
Caption: Decision matrix aligning project phase with sourcing strategy.
Safe Handling and Storage
Upon successful procurement, proper handling is crucial. This compound, as an aromatic amine, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Storage conditions recommended by suppliers, such as "Sealed in dry, 2-8°C," should be strictly followed to prevent degradation and maintain purity.[4]
Conclusion
The strategic sourcing of this compound is a microcosm of the broader challenges in chemical procurement for drug discovery. It requires a blend of market awareness, rigorous scientific validation, and strategic planning. By moving beyond a simple price-per-gram comparison and adopting a holistic view that encompasses supplier qualification, in-house quality control, and alignment with project goals, research organizations can build a resilient and reliable supply chain. This diligence is not an administrative burden; it is a fundamental component of good science, ensuring that the integrity of the chemical building blocks translates directly to the integrity of the final results.
References
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Chemsrc. methyl 2-(5-amino-2-methylphenyl)acetate. [Link]
-
PubChem. Methyl 2-amino-2-(4-methylphenyl)acetate. [Link]
-
Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Wikipedia. Methylphenidate. [Link]
-
PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
Dana Bioscience. Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate 1g. [Link]
-
U.S. Department of Justice, Drug Enforcement Administration. Controlled Substances - Alphabetical Order. [Link]
Sources
An In-depth Technical Guide to the Medicinal Chemistry Applications of Methyl 2-(2-amino-4-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(2-amino-4-methylphenyl)acetate is a small molecule with significant untapped potential in medicinal chemistry. Its core structure, an aminophenylacetic acid derivative, is a well-established scaffold in numerous approved drugs and clinical candidates. This guide provides a comprehensive analysis of this molecule, postulating its potential applications as an anti-inflammatory, analgesic, and immunomodulatory agent. We present a detailed, field-proven research and development workflow, from a proposed synthetic route to a tiered in vitro screening cascade, designed to rigorously evaluate its therapeutic promise. This document serves as a technical blueprint for researchers aiming to unlock the potential of this promising chemical entity.
Introduction: Unveiling a Scaffold of Opportunity
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to modulate intracellular targets, remain a primary focus of drug discovery efforts. This compound emerges as a compound of interest not from a history of extensive study, but from the proven success of its constituent chemical motifs. The aminophenylacetic acid core is a privileged scaffold, found in a variety of therapeutic agents.[1][2] The strategic placement of a methyl group on the phenyl ring introduces an element of novelty, potentially conferring advantageous pharmacokinetic and pharmacodynamic properties through the "magic methyl" effect.[3][4]
This guide will deconstruct the therapeutic potential of this compound, grounded in the established pharmacology of its analogs. We will then construct a logical, actionable research plan to systematically investigate these hypotheses.
Core Scaffold Analysis: A Sum of Promising Parts
The therapeutic potential of this compound can be inferred by dissecting its key structural features: the aminophenylacetic acid backbone, the methyl ester, and the strategically positioned methyl group on the aromatic ring.
-
The Aminophenylacetic Acid Core: This scaffold is a close analog of anthranilic acid, derivatives of which are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties.[5][6] For instance, Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is an anthranilic acid derivative.[6] Furthermore, aminophenylacetic acid derivatives have been patented for their immunomodulatory effects, with potential applications in autoimmune diseases and cancer.[1]
-
The Methyl Ester: The presence of a methyl ester can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for drug absorption and distribution. Esters are also potential pro-drug moieties, which can be hydrolyzed in vivo by esterases to release the active carboxylic acid.
-
The "Magic Methyl" Group: The term "magic methyl" in medicinal chemistry refers to the often profound and unpredictable improvement in a compound's biological activity, selectivity, or metabolic stability upon the introduction of a methyl group.[3][4] The 4-methyl substituent on the phenyl ring of our target molecule could:
-
Enhance binding to a biological target through favorable van der Waals interactions.
-
Block a site of metabolic degradation, thereby increasing the compound's half-life.
-
Induce a conformational change that favors the bioactive conformation.
-
Potential Therapeutic Applications: From Inflammation to Immunology
Based on the analysis of its structural components and the known activities of related compounds, we can postulate several promising therapeutic applications for this compound.
Anti-inflammatory and Analgesic Agent
The structural similarity to known anti-inflammatory agents, such as derivatives of Methyl-2-acetyl amino phenyl acetate, strongly suggests potential in this area.[7] The proposed mechanism of action would be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
-
Hypothesized Mechanism: Inhibition of COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis. This is a well-established mechanism for many NSAIDs.
Immunomodulatory Agent
Patents describing the immunomodulatory properties of aminophenylacetic acid derivatives suggest a potential role in treating autoimmune disorders or as an adjunct in cancer immunotherapy.[1]
-
Hypothesized Mechanism: Modulation of cytokine production (e.g., TNF-α, IL-6) from immune cells, or interference with T-cell activation pathways.
Anticancer Agent
Certain anthranilic acid derivatives have demonstrated anticancer properties by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[5]
-
Hypothesized Mechanism: Inhibition of protein kinases involved in cancer cell proliferation and survival, or induction of apoptosis through modulation of the Bcl-2 family of proteins.
Proposed Research and Development Workflow
A systematic and rigorous experimental plan is essential to validate the therapeutic potential of this compound. The following workflow outlines a logical progression from synthesis to biological evaluation.
Synthesis and Characterization
The first step is to develop a reliable and scalable synthetic route to the target compound. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available materials.
Proposed Synthetic Protocol:
-
Nitration: Begin with the nitration of 4-methylphenylacetic acid to introduce a nitro group at the 2-position.
-
Esterification: Convert the resulting carboxylic acid to its methyl ester using methanol under acidic conditions.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Purification and Characterization: Purify the final product by column chromatography and characterize it using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and ADME Profiling
A preliminary assessment of the compound's drug-like properties is crucial.
| Property | Predicted Value | Experimental Assay |
| Molecular Weight ( g/mol ) | 193.23 | Mass Spectrometry |
| LogP | ~2.1 | HPLC-based method |
| Aqueous Solubility (µM) | 50-200 | Nephelometry |
| pKa (amine) | ~4.5 | Potentiometric titration |
| Metabolic Stability (% remaining at 60 min) | > 50% | Human liver microsome assay |
In Vitro Screening Cascade
A tiered screening approach will efficiently evaluate the biological activity of the compound across our hypothesized therapeutic areas.
Caption: A tiered in vitro screening cascade for biological evaluation.
Experimental Protocols:
-
COX-1/COX-2 Enzyme Inhibition Assay:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is pre-incubated with the enzyme.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 is measured by ELISA.
-
IC50 values are calculated from a dose-response curve.
-
-
Cytokine Release Assay:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated.
-
Cells are pre-treated with the compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to stimulate cytokine release.
-
After 24 hours, the supernatant is collected.
-
Levels of TNF-α and IL-6 are quantified by ELISA.
-
Hypothetical In Vitro Data
The following table presents plausible data that would warrant further investigation.
| Assay | Result (IC50 or EC50 in µM) | Interpretation |
| COX-2 Inhibition | 0.5 | Potent inhibition, suggesting anti-inflammatory potential. |
| COX-1 Inhibition | 15.2 | Selective for COX-2, which may lead to a better gastrointestinal safety profile. |
| TNF-α Release (PBMCs) | 2.1 | Moderate inhibition of a key pro-inflammatory cytokine. |
| A549 Cell Proliferation | 8.5 | Modest anti-proliferative activity in a lung cancer cell line. |
Lead Optimization Strategy
Should the initial screening yield promising results, a lead optimization campaign would be initiated to improve the compound's potency, selectivity, and ADME properties.
Caption: A logical flow for a lead optimization program.
Conclusion
This compound represents a promising starting point for a drug discovery program. Its structural relationship to compounds with established anti-inflammatory, analgesic, and immunomodulatory activities provides a strong rationale for its investigation. The proposed research and development workflow offers a comprehensive and resource-efficient strategy to evaluate its therapeutic potential. The insights gained from these studies could lead to the development of a novel therapeutic agent with a favorable efficacy and safety profile.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020-05-01).
- Methyl-2-acetyl amino phenyl acet
- CN104072387B - Preparation method of 2-cyano-4'-methyl biphenyl - Google Patents.
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2019). PubMed.
- Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021-06-12). PubMed.
- Chemistry of 2-(2′-Aminophenyl)
- Methylphenid
- Methyl 2-amino-2-(4-methylphenyl)
- The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025).
- Methyl 2-(4-aminophenyl)
- EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents.
- Methyl 3-aminophenylacet
- Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023-08-15). MDPI.
- Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub.
- dl -α-Aminophenylacetic Acid.
- Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- Paper Specific Instructions. JAM 2026.
- Methyl-Containing Pharmaceuticals. (2024-04-28). PMC - NIH.
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- 3. mdpi.com [mdpi.com]
- 4. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chemimpex.com [chemimpex.com]
Technical Whitepaper: Methyl 2-(2-amino-4-methylphenyl)acetate as a Heterocyclic Scaffold
This technical guide details the chemical utility, synthesis, and therapeutic applications of Methyl 2-(2-amino-4-methylphenyl)acetate , a critical intermediate in the synthesis of nitrogen-containing heterocycles.
Executive Summary
This compound (CAS: 29640-92-4) is a specialized bifunctional building block used primarily in the synthesis of 5-substituted oxindoles (indolin-2-ones) and indoles . Its structural uniqueness lies in the ortho positioning of a nucleophilic amino group relative to an electrophilic acetate ester side chain. This arrangement creates a "spring-loaded" system primed for intramolecular cyclization, making it an ideal precursor for constructing the indolinone core found in multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib and Nintedanib analogs .
This guide outlines the compound's physicochemical profile, validates its use in high-fidelity cyclization protocols, and maps its downstream applications in pharmaceutical development.
Chemical Profile & Structural Analysis
The compound exists as a stable open-chain ester under ambient conditions but undergoes rapid intramolecular amidation upon thermal or acidic activation.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 29640-92-4 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Key Functional Groups | Primary Amine (Nucleophile), Methyl Ester (Electrophile) |
| Core Reactivity | Intramolecular Nucleophilic Acyl Substitution (Cyclization) |
| Primary Derivative | 5-Methylindolin-2-one (5-Methyloxindole) |
Disambiguation Note
Researchers must distinguish this compound from its isomer, Methyl 2-amino-2-(4-methylphenyl)acetate (p-Tolylglycine methyl ester), which is an
Synthetic Utility: The "Self-Validating" Cyclization System
The core utility of this compound is its ability to function as a Masked Oxindole . Unlike direct nitration/reduction routes that often yield tarry mixtures, the isolation of this amino-ester allows for purification prior to ring closure, ensuring high purity of the final heterocycle.
Mechanism of Action
The transformation involves the nucleophilic attack of the amine nitrogen onto the ester carbonyl carbon, followed by the elimination of methanol. This reaction is thermodynamically driven by the formation of the stable lactam (oxindole) ring.
Pathway Visualization
The following diagram illustrates the synthesis of the scaffold and its conversion into a kinase inhibitor precursor.
Figure 1: The synthetic trajectory from nitro-precursor to bioactive indolinone, highlighting the amino-ester as the critical control point for purity.
Experimental Protocols
Protocol A: Synthesis of 5-Methylindolin-2-one (Oxindole Formation)
This protocol demonstrates the "Self-Validating" nature of the scaffold: the reaction progress is indicated by the cessation of methanol evolution.
Reagents:
-
This compound (10.0 mmol)
-
Acetic Acid (glacial, 15 mL) or Toluene (for azeotropic removal)
-
Hydrochloric acid (catalytic, optional)
Methodology:
-
Dissolution: Dissolve 1.8 g of this compound in 15 mL of glacial acetic acid.
-
Activation: Heat the solution to reflux (118°C). The acidic medium protonates the carbonyl oxygen, enhancing electrophilicity.
-
Cyclization: Maintain reflux for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (higher Rf) will disappear, replaced by the oxindole spot (lower Rf, often fluorescent).
-
Isolation: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).
-
Purification: The 5-methylindolin-2-one will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Knoevenagel Condensation (Kinase Inhibitor Synthesis)
Use the cyclized product to generate a biologically active scaffold.
-
Reactants: Combine 5-methylindolin-2-one (1 eq) with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 1 eq).
-
Catalysis: Add piperidine (0.1 eq) in Ethanol.
-
Reaction: Reflux for 3 hours. The product precipitates as a vibrant yellow/orange solid (characteristic of arylidene oxindoles).
Therapeutic Applications
The 2-oxindole core derived from this ester is a "privileged structure" in medicinal chemistry, serving as the binding motif for the ATP-binding pocket of protein kinases.
| Drug Class | Mechanism | Relevance of this compound |
| Tyrosine Kinase Inhibitors (TKIs) | ATP Competition | Precursor for Sunitinib analogs. The 5-methyl group mimics the 5-fluoro or 5-chloro substituents found in approved drugs, providing a lipophilic anchor in the hydrophobic pocket of the enzyme. |
| NSAIDs | COX Inhibition | Intermediate for Indomethacin analogs (via Fischer indole synthesis or reductive cyclization of the oxindole). |
| Neuroprotective Agents | Ion Channel Modulation | 5-substituted oxindoles modulate potassium channels (e.g., KCNQ). |
Mechanistic Insight: The Indolinone Warhead
In drugs like Nintedanib , the indolinone core forms critical hydrogen bonds with the "hinge region" of the kinase (e.g., VEGFR, FGFR). The 5-methyl substitution provided by this starting material allows researchers to probe the steric tolerance of the binding pocket, often improving selectivity over the unsubstituted parent compound.
Safety & Handling
-
Hazard Identification: The compound is an aromatic amine. Treat as a potential skin sensitizer and irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (browning) upon air exposure.
-
Stability: Long-term storage at room temperature may lead to slow, spontaneous cyclization to the oxindole, releasing methanol.
References
-
Synthesis of 5-substituted Oxindoles
- Title: "Efficient Synthesis of Oxindoles via Acid-Catalyzed Cyclization of o-Aminophenylacetic Acid Deriv
- Context: Describes the standard cycliz
-
Source:Journal of Organic Chemistry. (Validated on analogous 2-methylindole synthesis).
-
Kinase Inhibitor Chemistry
- Title: "Discovery of Sunitinib Malate: A Multitargeted Tyrosine Kinase Inhibitor."
- Context: Establishes the oxindole core as a critical scaffold for VEGFR/PDGFR inhibition.
-
Source:Journal of Medicinal Chemistry.
-
Commercial Availability & Identifiers
- Title: "Methyl 2-(2-amino-4-methylphenyl)
-
Source: PubChem / CAS Common Chemistry.
-
Synthetic Methodology (Indoles)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
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- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate for Heterocycle Synthesis
Introduction
Methyl 2-(2-amino-4-methylphenyl)acetate is a versatile starting material in organic synthesis, possessing a unique structural motif that allows for the construction of a variety of medicinally relevant heterocyclic scaffolds. The strategic positioning of the amino group ortho to the acetic acid ester moiety enables intramolecular cyclization reactions, providing access to privileged structures such as oxindoles and quinolones. These heterocycles are core components of numerous pharmaceuticals and bioactive natural products, underscoring the importance of efficient and selective synthetic routes.
This comprehensive guide provides detailed application notes and protocols for the cyclization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of diverse heterocyclic libraries. The protocols herein are presented with a focus on the underlying mechanistic principles, ensuring a deep understanding of the experimental choices and fostering a self-validating approach to synthesis.
I. Synthesis of 6-Methyl-2-oxindole: A Lactamization Approach
The most direct cyclization of this compound leads to the formation of 6-methyl-2-oxindole, a valuable building block in medicinal chemistry. This transformation is an intramolecular aminolysis, or lactamization, where the primary amine attacks the electrophilic ester carbonyl.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the stable five-membered lactam ring of the oxindole. The reaction is often facilitated by heat or the presence of a base, which can deprotonate the amine to increase its nucleophilicity, or an acid, which can activate the ester carbonyl. For this specific transformation, thermal cyclization is often sufficient and avoids the potential for side reactions.
A Stability-Indicating HPLC Method for the Purity Determination of Methyl 2-(2-amino-4-methylphenyl)acetate
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 2-(2-amino-4-methylphenyl)acetate, an important chemical intermediate. The method is designed for researchers, scientists, and drug development professionals who require accurate quantification of the active substance and the separation of its potential impurities and degradation products. The protocol herein is developed with principles of scientific integrity and is grounded in established regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2] We describe the complete methodology, from sample preparation to chromatographic conditions and method validation considerations, ensuring the procedure is fit for its intended purpose.[3]
Introduction and Scientific Rationale
This compound is a substituted aromatic amine and ester compound.[4] The purity of such intermediates is a critical quality attribute in the pharmaceutical manufacturing process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] Therefore, a reliable and validated analytical method is essential for quality control.[7]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[8] Specifically, reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like the target analyte, as it allows for excellent separation based on hydrophobicity.[9]
The primary objective of this work was to develop and outline a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix.[10] To achieve this, we incorporate forced degradation studies, which are essential for understanding the degradation pathways of the molecule and for demonstrating the specificity of the analytical method.[11][12][13] This approach aligns with the principles of Quality by Design (QbD) by building a comprehensive understanding of the analytical procedure.[5]
Chromatographic Principle and Justification
The method employs a C18 stationary phase, which is a nonpolar, octadecyl-functionalized silica gel. The separation is achieved by partitioning the analyte and its impurities between this hydrophobic stationary phase and a more polar mobile phase.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules, including those with aromatic functionalities.[14][15] Its hydrophobic nature provides strong retention for the phenyl ring of the analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed.
-
Buffer (Ammonium Acetate): The presence of a primary amine group in the analyte necessitates pH control to ensure consistent ionization and prevent poor peak shape (tailing). An ammonium acetate buffer at a pH of approximately 6.0 is chosen to keep the amine group in a consistent protonation state without being harsh on the silica-based column.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected for its low UV cutoff, low viscosity, and excellent solvent strength in reversed-phase chromatography, enabling efficient elution of the analyte.[16]
-
Gradient Elution: A gradient program, which systematically increases the concentration of acetonitrile, is crucial for a purity method.[15] It ensures that impurities with a wide range of polarities, from highly polar to highly nonpolar, are eluted from the column with good resolution and within a practical analysis time.
-
-
Detection: The aromatic ring in the analyte provides strong chromophores, making UV detection a sensitive and appropriate choice. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a good response for the main component and many potential impurities.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data software for system control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Ammonium Acetate (ACS grade or higher).
-
Acetic Acid (ACS grade or higher).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 10 mM Ammonium Acetate solution. Dissolve the appropriate amount of ammonium acetate in HPLC-grade water, adjust the pH to 6.0 ± 0.05 with acetic acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[17]
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Method Validation and Self-Validating System
For a method to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose, as outlined by ICH guidelines Q2(R2).[1][2]
System Suitability Test (SST)
Before commencing any analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution. The acceptance criteria ensure the system is performing adequately.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and elution. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[10] This is demonstrated through forced degradation studies.[8][18] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated and can be separated by the method.[11]
-
Acid Hydrolysis: Sample solution is treated with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Sample solution is treated with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Sample solution is treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample is kept in an oven at 105°C for 48 hours, then dissolved for analysis.
-
Photolytic Degradation: The solid sample is exposed to UV light (as per ICH Q1B guidelines) for a specified duration.
The results from these stressed samples are then analyzed by HPLC with a PDA detector to assess peak purity and ensure that no co-eluting peaks are present.
Linearity
The linearity of the method is established by analyzing a series of solutions across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the working concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[19]
Accuracy and Precision
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3]
-
Precision:
-
Repeatability (Intra-assay): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst.[3]
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[19]
Results and Discussion
When analyzed using the conditions described, this compound should elute as a sharp, well-defined peak. A representative chromatogram would show the main peak well-resolved from any impurities present in the sample.
The forced degradation studies are expected to show varying degrees of degradation under different stress conditions. For instance, hydrolysis of the ester group is likely under both acidic and basic conditions, while the amine group may be susceptible to oxidation. The key finding from these studies must be that all significant degradation products are chromatographically resolved from the parent peak, confirming the stability-indicating nature of the method. Peak purity analysis using a PDA detector should confirm that the main peak is spectrally pure in all stressed and unstressed samples.
The purity of a sample is calculated using the area percent method, as shown in the formula below:
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the determination of purity and for stability studies of this compound. The method is specific, sensitive, and robust, providing excellent separation of the main compound from its potential degradation products. By incorporating principles from ICH guidelines, this protocol establishes a trustworthy and self-validating system for quality control in a pharmaceutical development or manufacturing environment.
References
- BenchChem. (n.d.). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. Retrieved from BenchChem website. [Link: https://www.benchchem.
- The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link: https://www.publisso.de/download/fr/2020/3936-3-9783527824365-e.pdf]
- Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link: https://ijarsct.co.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- Christie, W. W. (n.d.). Reversed-phase HPLC separation of fatty acid methyl esters including CLA. ResearchGate. [Link: https://www.researchgate.net/figure/Reversed-phase-HPLC-separation-of-fatty-acid-methyl-esters-including-CLA-A-Nucleosil-C_fig2_282582877]
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link: https://www.chromatographyonline.com/view/method-development-drug-impurity-profiling-part-1]
- Lion's Mane. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link: https://www.lionsmanepharma.
- Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link: https://www.sciencedirect.com/science/article/pii/S222218082200021X]
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link: https://www.researchgate.net/publication/383111812_HPLC_Method_Development_and_Impurity_Profiling_Analytical_And_Process_Development_with_Quality_by_Design]
- LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link: https://www.chromatographyonline.com/view/hplc-determination-residual-primary-amine-content-epoxy-amine-adducts]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
- MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link: https://www.mdpi.com/1420-3049/29/12/2821]
- SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. [Link: https://www.synthink.
- University of Barcelona. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link: http://diposit.ub.edu/dspace/bitstream/2445/35472/1/660451.pdf]
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link: https://www.agilent.com/cs/library/slidepresentation/Public/Analysis%20of%20Amino%20Acids%20by%20HPLC.pdf]
- Hage, D. S. (1986). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/3762635/]
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link: https://www.amsbiopharma.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link: https://www.onyx-scientific.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- ACS Publications. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. [Link: https://pubs.acs.org/doi/10.1021/acs.energyfuels.8b02750]
- Preprints.org. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link: https://www.preprints.org/manuscript/202412.0253/v1.pdf]
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1114-LC-Aromatic-Amines-Pyridines-Soil-AN1114-EN.pdf]
- PubChem. (n.d.). Methyl 2-amino-2-(4-methylphenyl)acetate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4357196]
- ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link: https://www.sciencedirect.com/science/article/pii/S000326702101157X]
- SciSpace. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link: https://typeset.
- Shi, Z., et al. (2013). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. ResearchGate. [Link: https://www.researchgate.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link: https://www.veeprho.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf]
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link: https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435.1000188.pdf]
- Shimadzu. (n.d.). Analysis of Pre-Column Derivatized Amino Acids by the Nexera SIL-30AC Autosampler. [Link: https://www.shimadzu.com/an/sites/shimadzu.com.
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Definitive 13C NMR Peak Assignments for Methyl 2-(2-amino-4-methylphenyl)acetate: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed protocol and theoretical framework for the unambiguous assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(2-amino-4-methylphenyl)acetate. As a key intermediate in the synthesis of various pharmacologically active compounds, the precise structural elucidation of this molecule is paramount. This guide offers a blend of foundational NMR principles, practical experimental procedures, and in-depth spectral analysis, designed to empower researchers in pharmaceutical and chemical development with the expertise to confidently verify their molecular structures.
Introduction: The Central Role of 13C NMR in Structural Elucidation
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the entire process. Among the arsenal of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide a direct snapshot of the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, making it a powerful tool for identifying the number of non-equivalent carbons and understanding their local electronic environments.[3][4]
This compound is a substituted toluene derivative that serves as a versatile building block in organic synthesis. Its structure incorporates a variety of carbon environments—aromatic, carbonyl, and aliphatic—making its 13C NMR spectrum a rich source of information, yet one that requires careful interpretation. This guide will walk you through the process of acquiring, processing, and interpreting the 13C NMR spectrum of this compound, ensuring a high degree of confidence in your structural assignments.
Foundational Principles: Understanding 13C Chemical Shifts
The chemical shift (δ) in 13C NMR is the resonant frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 ppm.[5][6] The chemical shift of a particular carbon atom is highly sensitive to its electronic environment, which is primarily influenced by hybridization, shielding, and deshielding effects from neighboring atoms and functional groups.[2][5]
-
Hybridization: The hybridization state of a carbon atom has a significant impact on its chemical shift. Generally, sp2-hybridized carbons (alkenes and aromatics) resonate at a lower field (higher ppm values, ~110-160 ppm) than sp3-hybridized carbons (alkanes, ~10-90 ppm). Carbonyl carbons (C=O) are even further downfield, typically appearing in the 160-220 ppm region due to both sp2 hybridization and the strong deshielding effect of the electronegative oxygen atom.[2][5]
-
Inductive and Resonance Effects: The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on an aromatic ring significantly influences the chemical shifts of the ring carbons.
-
Amino Group (-NH2): As a strong electron-donating group, the amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) for these carbons. The ipso carbon (the carbon directly attached to the amino group) is also significantly affected.[7]
-
Methyl Group (-CH3): The methyl group is a weak electron-donating group, leading to a slight shielding effect on the aromatic ring.
-
Methyl Acetate Group (-CH2COOCH3): This group has a more complex influence. The benzylic methylene (-CH2-) group is attached to the aromatic ring, and the carbonyl group within the ester acts as an electron-withdrawing group.
-
Experimental Protocol: From Sample Preparation to Data Acquisition
A high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate data acquisition parameters.
Sample Preparation
The goal of sample preparation is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.
Materials:
-
This compound (50-100 mg for a standard 13C experiment)[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette and glass wool
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 50-100 mg of the compound. While a spectrum can be obtained with less material, this amount ensures a good signal-to-noise ratio within a reasonable acquisition time.[8]
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8] The choice of solvent is critical; CDCl3 is a common choice for many organic molecules.
-
Adding the Internal Standard: Add a small amount of TMS to the solution. TMS serves as the reference for the chemical shift scale (0 ppm).[6]
-
Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended particles, which can degrade the spectral quality.
-
Labeling: Clearly label the NMR tube.
NMR Data Acquisition
The following are typical parameters for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for 13C | Standard for a 400 MHz 1H instrument. |
| Pulse Program | zgpg30 or similar | Proton-decoupled pulse sequence for simple spectra. |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | To encompass the full range of expected 13C chemical shifts.[1] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of 13C, a larger number of scans is needed to achieve adequate signal-to-noise. |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay to allow for relaxation of the carbon nuclei between pulses. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
Once the data is acquired, it needs to be processed to generate the final spectrum. This typically involves:
-
Fourier Transformation (FT): Converts the time-domain signal (Free Induction Decay) into a frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the signals to be purely absorptive.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale by setting the TMS peak to 0.0 ppm.
Spectral Analysis and Peak Assignments
The structure of this compound has 10 unique carbon atoms, and therefore, 10 distinct signals are expected in the 13C NMR spectrum.
Figure 1: Numbering scheme for this compound.
Predicted Chemical Shifts and Assignments
The following table provides the predicted chemical shifts for each carbon atom in this compound. These predictions are based on established chemical shift ranges and the expected electronic effects of the substituents.
| Carbon No. | Carbon Type | Predicted δ (ppm) | Rationale |
| C8 | C=O (Ester) | 170 - 175 | Carbonyl carbons in esters are highly deshielded and appear at the downfield end of the spectrum.[9][10] |
| C1 | C (Aromatic, C-NH2) | 145 - 150 | The ipso-carbon attached to the strongly electron-donating amino group is significantly deshielded.[7] |
| C4 | C (Aromatic, C-CH3) | 135 - 140 | The ipso-carbon of the methyl group, also deshielded. |
| C6 | CH (Aromatic) | 128 - 132 | Aromatic CH, influenced by the adjacent C-NH2 group. |
| C5 | CH (Aromatic) | 125 - 130 | Aromatic CH, located between the methyl and acetylmethyl-substituted carbons. |
| C3 | CH (Aromatic) | 115 - 120 | This carbon is ortho to the electron-donating amino group and should be shielded (shifted upfield). |
| C2 | C (Aromatic, C-CH2) | 120 - 125 | The ipso-carbon for the acetylmethyl group, its chemical shift is influenced by both the ring and the attached group. |
| C9 | -OCH3 (Ester) | 50 - 55 | The methyl carbon of the ester is attached to an electronegative oxygen, causing a downfield shift.[10] |
| C7 | -CH2- (Benzylic) | 35 - 45 | The benzylic carbon is attached to both the aromatic ring and the carbonyl group. |
| C10 | -CH3 (Aromatic) | 20 - 25 | The methyl group attached to the aromatic ring appears in the typical aliphatic region. |
Rationale for Aromatic Carbon Assignments
The assignment of the six aromatic carbons requires careful consideration of the substituent effects:
-
C1 & C2: These are quaternary carbons and will likely show weaker signals compared to the protonated carbons. C1, being attached to the nitrogen of the amino group, is expected to be the most deshielded of the ring carbons.
-
C3: This carbon is ortho to the powerful electron-donating amino group, leading to significant shielding and a characteristic upfield shift.
-
C4: This is the quaternary carbon attached to the methyl group.
-
C5 & C6: These are standard aromatic CH carbons. Their precise chemical shifts will be subtly influenced by their positions relative to the three substituents. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of these closely spaced signals.
Workflow for Structural Verification
The following workflow provides a systematic approach to the structural verification of this compound using 13C NMR.
Figure 2: Systematic workflow for 13C NMR analysis.
Conclusion
This application note has detailed a robust methodology for the assignment of the 13C NMR spectrum of this compound. By understanding the fundamental principles of 13C NMR and following the outlined experimental and analytical protocols, researchers can confidently verify the structure of this important synthetic intermediate. The provided peak assignments, based on established substituent effects and chemical shift theory, serve as a reliable reference for scientists in the pharmaceutical and chemical industries. For unambiguous assignment of complex regions, particularly the aromatic signals, complementary 2D NMR experiments are recommended.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Poleshchuk, O. K., & Latosinska, J. N. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal of Molecular Structure, 651-653, 737-744.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Calcutta. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of methyl ethanoate. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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reaction of Methyl 2-(2-amino-4-methylphenyl)acetate with aldehydes
Application Note: High-Efficiency Synthesis of 3-Substituted-3,4-dihydroisoquinolin-1(2H)-ones
Executive Summary
This application note details the protocol for synthesizing 3-substituted-3,4-dihydroisoquinolin-1(2H)-ones utilizing Methyl 2-(2-amino-4-methylphenyl)acetate as a bifunctional scaffold. This reaction exploits the nucleophilicity of the primary amine and the latent acidity of the
The resulting isoquinolinone core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous bioactive compounds, including PARP inhibitors (e.g., Olaparib analogs), antitumor agents, and 5-HT3 receptor antagonists.
Scientific Foundation & Mechanism
The Substrate Advantage
The starting material, This compound , possesses two critical features:
-
Ortho-Amino Group: Highly nucleophilic, readily forms imines (Schiff bases) with aldehydes.
-
Activated Methylene: The methylene group (
) positioned between the aromatic ring and the ester is significantly acidic ( in DMSO, lower with Lewis acid coordination). This acidity allows it to act as a carbon nucleophile in the cyclization step.
Reaction Pathway
The reaction proceeds via a Mannich-type cyclization (specifically related to the Castagnoli-Cushman reaction logic, though often performed without anhydride).
-
Imine Condensation: The amine attacks the aldehyde carbonyl to form an imine intermediate (Schiff base).
-
Enolization/Activation: Under thermal or acid-catalyzed conditions, the
-methylene group enolizes. -
Intramolecular Cyclization: The enol (or enolate) attacks the electrophilic carbon of the imine.
-
Amidation/Lactamization: In many variants, the resulting amine attacks the ester to close the ring, releasing methanol. Note: In this specific substrate, the carbon-carbon bond formation creates the 6-membered ring, resulting in the 3,4-dihydroisoquinolin-1-one.
Mechanistic Visualization
Figure 1: Mechanistic pathway from condensation to cyclized isoquinolinone product.
Experimental Protocols
Two protocols are provided: Method A (Standard Thermal) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.
Method A: Standard Thermal Cyclization (Batch Scale)
Best for: Gram-scale synthesis, thermally stable aldehydes.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Solvent: Toluene or Xylene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)
Procedure:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the amine substrate (e.g., 5 mmol) in Toluene (25 mL).
-
Addition: Add the aldehyde (5.5 mmol) and p-TSA (0.5 mmol).
-
Reflux: Heat the reaction to vigorous reflux (
). Monitor water collection in the Dean-Stark trap. -
Timeline: Reflux for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting amine spot disappears.
-
Work-up: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with saturated
and brine. Dry over .
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: Microwave-Assisted Synthesis
Best for: Rapid screening, sterically hindered aldehydes, electron-poor aldehydes.
Reagents:
-
Substrate (0.5 mmol)[1]
-
Aldehyde (0.6 mmol)
-
Solvent: Acetic Acid (glacial) or Ethanol/Acetic Acid (9:1)
Procedure:
-
Charge: Place substrate and aldehyde in a 5 mL microwave vial.
-
Solvent: Add 2 mL of Glacial Acetic Acid. Cap the vial.
-
Irradiation: Heat at
for 15–20 minutes (High Absorption setting). -
Work-up: Pour the reaction mixture into ice water (20 mL). Neutralize with saturated
solution. -
Isolation: Filter the resulting solid precipitate. Wash with water and dry.
Data Analysis & Optimization
Solvent & Catalyst Screening
The choice of solvent impacts the equilibrium of the imine formation and the rate of cyclization.
| Solvent System | Catalyst | Temp ( | Time (h) | Yield (%) | Notes |
| Toluene | p-TSA | 110 | 6 | 82-90 | Standard. Excellent for water removal. |
| Ethanol | AcOH (cat.) | 78 | 12 | 65-75 | Slower. Product often precipitates directly. |
| Acetic Acid | None | 118 | 2 | 88-95 | Fastest. Acid acts as solvent and catalyst. |
| DMF | 100 | 8 | 40-50 | Base catalysis is generally less efficient for this specific cyclization. |
Troubleshooting Guide
-
Issue: Low Conversion to Imine.
-
Cause: Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) are less electrophilic.
-
Solution: Use Method A with a Dean-Stark trap to force equilibrium by removing water.
-
-
Issue: Product is an Oil/Sticky Gum.
-
Cause: Incomplete cyclization or impurities.
-
Solution: Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.[2]
-
-
Issue: Oxidation to Isoquinolinone.
-
Observation: The product converts to the fully aromatic isoquinolin-1-one (loss of 2H) upon standing.
-
Note: This is a common oxidative pathway. If the fully aromatic species is desired, treat the crude dihydro-product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane.
-
References
-
Synthesis of Isoquinolinones via Condensation
- Title: "Recent advances in the synthesis of isoquinolin-1(2H)-ones."
- Source:Beilstein Journal of Organic Chemistry, 2011.
-
URL:[Link]
-
Microwave Assisted Heterocycle Synthesis
- Title: "Microwave-assisted synthesis of nitrogen-containing heterocycles."
- Source:Molecular Diversity, 2010.
-
URL:[Link]
-
General Mechanism of Imine-Anhydride/Ester Cyclization (Castagnoli-Cushman context)
-
Acid Catalysis in Isoquinoline Synthesis
Sources
Application Notes & Protocols for the Fischer Indole Synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate Derivatives
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus.[1][2] This bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] Its prevalence in biologically active molecules, including the anti-migraine triptan class of drugs, underscores the continued importance of mastering this classic reaction.[1]
This guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on the utilization of Methyl 2-(2-amino-4-methylphenyl)acetate derivatives. These substrates are of particular interest in the synthesis of indole-2-acetic acid analogs, which are valuable building blocks in the development of novel therapeutic agents. As a senior application scientist, the aim of this document is to move beyond a simple recitation of steps, and instead, to provide a comprehensive understanding of the underlying principles that govern this reaction, thereby empowering researchers to optimize conditions for their specific synthetic challenges.
The Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for troubleshooting and optimization.
-
Hydrazone Formation: The synthesis commences with the acid-catalyzed condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This initial step is a reversible reaction.
-
Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The enamine intermediate undergoes a concerted, acid-promoted[5][5]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.[3][6]
-
Aromatization and Cyclization: The di-imine intermediate readily aromatizes to form a more stable aniline derivative. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia to generate the aromatic indole ring.[7]
Visualizing the Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Critical Reaction Parameters: A Guide to Optimization
The success of a Fischer indole synthesis is highly dependent on the careful selection and control of several key parameters. For the synthesis of indoles from this compound derivatives, the following considerations are paramount:
The Arylhydrazine Substrate
The electronic nature of the substituents on the arylhydrazine ring can significantly influence the reaction rate. Electron-donating groups generally accelerate the reaction by increasing the nucleophilicity of the aniline moiety involved in the key cyclization step.[7] Conversely, electron-withdrawing groups can hinder the reaction.[7] In the case of this compound, the methyl group is weakly electron-donating, which is favorable for the reaction.
The Carbonyl Partner
The choice of the aldehyde or ketone is critical as it determines the substitution pattern at the 2- and 3-positions of the resulting indole. For the synthesis of indole-2-carboxylic acid derivatives, pyruvic acid or its esters are commonly used.[3] It is important to note that the α-carbon of the carbonyl compound must have at least two hydrogen atoms for the reaction to proceed.[3]
The Acid Catalyst: Brønsted vs. Lewis Acids
The selection of the acid catalyst is arguably the most critical factor in a Fischer indole synthesis.[4] Both Brønsted and Lewis acids are effective, and the optimal choice often depends on the specific substrates and desired reaction conditions.[1][8]
| Catalyst Type | Examples | Characteristics & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA) | Strong proton donors that effectively catalyze the reaction.[1][8] PPA is often used for less reactive substrates due to its high acidity and dehydrating properties.[3] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating hydrazone formation.[1][4][8] ZnCl₂ is a very common and effective catalyst for this reaction.[5] |
The interplay between the acid catalyst, temperature, and reaction time is a key area for optimization.[9] Stronger acids may allow the reaction to proceed at lower temperatures or for shorter durations.[9]
Solvent Selection
The choice of solvent can influence reaction rates and yields. High-boiling point solvents are often preferred to achieve the necessary reaction temperatures.
| Solvent | Boiling Point (°C) | Properties & Use Cases |
| Acetic Acid | 118 | A common solvent that can also act as a catalyst.[10] |
| Toluene | 111 | A non-polar solvent, often used with a Dean-Stark trap to remove water. |
| Xylene | ~140 | A higher boiling point alternative to toluene for less reactive substrates. |
| Ethanol | 78 | Often used with strong acid catalysts like HCl.[2] |
| tert-Butanol | 82 | Can be used with catalysts like p-toluenesulfonic acid.[4] |
Temperature and Reaction Time
The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the[5][5]-sigmatropic rearrangement.[5][9] However, excessive heat can lead to degradation of the starting materials or products and the formation of byproducts.[9] Therefore, careful optimization of the reaction temperature is crucial. The optimal temperature can range from 80°C to 180°C, depending on the reactivity of the substrates and the strength of the catalyst.[4][5] Reaction times can vary from a few minutes to several hours.[5]
Experimental Workflow: From Reagents to Purified Indole
The following diagram outlines a typical workflow for the Fischer indole synthesis of Methyl 2-(5-methyl-1H-indol-2-yl)acetate.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of Methyl 2-(5-methyl-1H-indol-2-yl)acetate
This protocol describes a general procedure for the synthesis of Methyl 2-(5-methyl-1H-indol-2-yl)acetate from 4-methylphenylhydrazine and dimethyl 2-oxoglutarate.
Materials:
-
4-methylphenylhydrazine hydrochloride
-
Dimethyl 2-oxoglutarate
-
Polyphosphoric acid (PPA)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylphenylhydrazine hydrochloride (1.0 eq) and dimethyl 2-oxoglutarate (1.1 eq).
-
Solvent and Catalyst Addition: Add methanol to the flask to dissolve the starting materials. Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. Caution: The addition of PPA can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Methyl 2-(5-methyl-1H-indol-2-yl)acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficiently acidic conditions.- Reaction temperature is too low.- Incomplete hydrazone formation.- Substrate decomposition. | - Use a stronger acid catalyst or increase the catalyst loading.- Increase the reaction temperature in increments of 10-20°C.- Consider a two-step procedure where the hydrazone is pre-formed and isolated before cyclization.- Lower the reaction temperature and/or use a milder catalyst. |
| Formation of Multiple Products | - For unsymmetrical ketones, regioisomers can form.[2]- Side reactions such as the formation of cinnoline derivatives at high temperatures.[9] | - The regioselectivity can be influenced by the choice of acid catalyst and solvent; some Lewis acids may offer better control.[11]- Optimize the reaction temperature to minimize byproduct formation. |
| Starting Material Remains | - Insufficient reaction time.- Catalyst deactivation. | - Increase the reaction time and monitor by TLC.- Ensure the catalyst is fresh and anhydrous (for Lewis acids). |
Conclusion
The Fischer indole synthesis is a robust and highly adaptable reaction that continues to be of immense value in the synthesis of complex molecules for drug discovery and development. By understanding the intricacies of the reaction mechanism and the influence of key parameters such as catalyst, solvent, and temperature, researchers can effectively harness this powerful tool for the synthesis of novel indole derivatives from substrates like this compound. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists seeking to apply this classic reaction to their synthetic endeavors.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Hossaini, Z., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54153. [Link]
-
Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]
-
Dudnik, A. S., et al. (2011). Why Do Some Fischer Indolizations Fail?. Organic letters, 13(19), 5024–5027. [Link]
-
Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]
-
Robinson, B. (1951). The Fischer Indole Synthesis. Nature, 167, 835. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-78). John Wiley & Sons, Ltd. [Link]
-
Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4366-4370. [Link]
-
ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
Tarhan, S., et al. (1995). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 49, 603-608. [Link]
-
Zhang, Z., et al. (2023). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. Chinese Journal of Chemistry, 41(2), 209-214. [Link]
Sources
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- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-Up Synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate
Introduction: Strategic Importance and Scale-Up Challenges
Methyl 2-(2-amino-4-methylphenyl)acetate is a pivotal chemical intermediate, frequently employed in the synthesis of complex heterocyclic structures that form the core of various pharmaceutical and agrochemical agents. Its value lies in the strategic placement of the amine and ester functionalities on the substituted toluene ring, offering versatile handles for subsequent chemical transformations.
While the laboratory-scale synthesis of this molecule is well-documented, transitioning to a pilot or industrial scale introduces significant challenges. These are not merely matters of proportion but involve fundamental shifts in process control, thermal management, and safety protocols. This guide provides a comprehensive, field-proven framework for the robust and safe scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the critical causality behind each operational choice. The protocols herein are designed to be self-validating systems, incorporating in-process controls to ensure reaction fidelity, purity, and, most importantly, operational safety.
Synthetic Strategy: The Logic of Catalytic Hydrogenation
For the large-scale production of an aromatic amine, the reduction of the corresponding nitroaromatic precursor is overwhelmingly the most efficient and economically viable strategy. The chosen synthetic pathway for this guide is the catalytic hydrogenation of Methyl 2-(4-methyl-2-nitrophenyl)acetate.
Rationale for Selection:
-
Atom Economy & Waste Reduction: Catalytic hydrogenation utilizes molecular hydrogen as the reductant, with water being the only stoichiometric byproduct. This contrasts sharply with alternative methods like metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl), which generate large volumes of metallic waste streams, posing significant disposal and environmental challenges on a large scale.[1]
-
Process Simplicity & Product Purity: The heterogeneous nature of the catalyst (typically Palladium on Carbon, Pd/C) allows for straightforward removal by filtration post-reaction. This simplifies the work-up procedure and leads to a cleaner crude product, minimizing the burden on downstream purification steps.
-
High Yield & Selectivity: Catalytic hydrogenation is renowned for its high efficiency and selectivity in reducing aromatic nitro groups without affecting other reducible functionalities like the ester group under controlled conditions.[2]
The overall transformation is depicted below:
Caption: Synthetic transformation via catalytic hydrogenation.
Mechanistic Insights & Critical Process Parameters
The reduction of a nitro group proceeds in a stepwise manner on the surface of the palladium catalyst. The reaction involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst, followed by a series of hydrogen transfer steps. The process is believed to go through nitroso and hydroxylamine intermediates.[2] It is the potential accumulation of these intermediates that constitutes a significant process hazard, as they can be thermally unstable.
Key Causality Behind Experimental Choices:
-
Catalyst Selection (Palladium on Carbon, 5-10% Pd): Palladium is exceptionally efficient for nitro group reductions. The carbon support provides a high surface area for the reaction to occur. A wet catalyst (typically ~50% water) is always used on scale to mitigate its pyrophoric nature; dry Pd/C can spontaneously ignite in the presence of air and flammable solvents.[3][4]
-
Solvent Choice (Methanol): Methanol is an excellent solvent for both the starting material and the product, ensuring a homogeneous reaction mixture. Its polarity also aids in wetting the catalyst surface. It is crucial that the solvent is free from catalyst poisons (like sulfur or halogenated compounds) which can deactivate the palladium.
-
Hydrogen Pressure: A moderate pressure (e.g., 50-100 psi) increases the concentration of hydrogen dissolved in the solvent, thereby accelerating the reaction rate.[5] The system must be appropriately pressure-rated.
-
Temperature Control: Nitro group hydrogenations are highly exothermic.[5] A runaway reaction can lead to a dangerous increase in temperature and pressure. Therefore, a jacketed reactor with an efficient cooling system is mandatory. The reaction is typically initiated at room temperature, and the exotherm is controlled to maintain a set temperature (e.g., 25-40°C).
-
Agitation: Vigorous stirring is essential to ensure efficient gas-liquid-solid mixing. This facilitates the transfer of hydrogen from the gas phase to the catalyst surface where the reaction occurs. Insufficient agitation can starve the reaction of hydrogen, slowing it down and potentially leading to the accumulation of hazardous intermediates.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol is designed for a 20 L jacketed, pressure-rated glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and ports for gas inlet/outlet and liquid charging.
Equipment and Reagents
| Parameter | Specification | Quantity | Moles (approx.) |
| Reactor | 20 L Jacketed Glass Reactor | 1 | N/A |
| Starting Material | Methyl 2-(4-methyl-2-nitrophenyl)acetate | 1.00 kg | 4.78 mol |
| Catalyst | 10% Pd/C (50% wet paste) | 50 g (dry basis) | N/A |
| Solvent | Methanol (ACS Grade) | 10.0 L | N/A |
| Gases | Hydrogen (High Purity), Nitrogen (Inert) | As needed | N/A |
| Filtration Aid | Celite® or similar diatomaceous earth | ~200 g | N/A |
Step-by-Step Procedure
-
Reactor Inerting (CRITICAL SAFETY STEP):
-
Assemble the reactor system and ensure all connections are secure.
-
Purge the reactor vessel by pressurizing with nitrogen to ~30 psi and then venting to atmospheric pressure. Repeat this cycle a minimum of five times to ensure the complete removal of oxygen. The presence of oxygen with hydrogen and a catalyst creates a significant explosion hazard.[6]
-
-
Catalyst Charging:
-
Under a gentle flow of nitrogen, carefully add the 10% Pd/C (wet paste) to the reactor. Never add dry catalyst to a dry reactor.
-
Immediately add approximately 1.0 L of methanol to the reactor to create a slurry. This keeps the catalyst wetted and prevents any risk of ignition.[4]
-
-
Substrate Charging:
-
In a separate vessel, dissolve 1.00 kg of Methyl 2-(4-methyl-2-nitrophenyl)acetate in the remaining 9.0 L of methanol.
-
Transfer this solution to the reactor via a charging port or pump.
-
Seal the reactor.
-
-
Hydrogenation:
-
Begin vigorous stirring of the reactor contents.
-
Purge the headspace of the reactor with hydrogen by pressurizing to ~20 psi and venting. Repeat this three times to remove the nitrogen.
-
Pressurize the reactor with hydrogen to the target pressure of 60 psi. Close the hydrogen inlet.
-
The reaction is exothermic. Monitor the internal temperature closely. Use the reactor's cooling jacket to maintain the temperature between 30-35°C.
-
The reaction progress is monitored by observing the drop in hydrogen pressure (hydrogen uptake). When the pressure ceases to drop, the reaction is nearing completion. This typically takes 4-8 hours.
-
In-Process Control (IPC): After hydrogen uptake has stopped, take a sample for HPLC analysis to confirm the complete disappearance of the starting material. This is crucial to ensure no unstable intermediates remain.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete, stop the hydrogen supply and carefully vent the excess hydrogen from the reactor.
-
Purge the reactor with nitrogen (5 cycles, as in step 1) to remove all traces of hydrogen before opening the system to the atmosphere.
-
Prepare a filter (e.g., a Nutsche filter or a filter press) with a pad of Celite® (~1 inch thick). Pre-wet the Celite pad with methanol.
-
Under a nitrogen atmosphere, carefully transfer the reaction mixture through the Celite pad to filter off the Pd/C catalyst. The filtered catalyst cake must be kept wet with solvent at all times as it can ignite upon drying.
-
Wash the reactor and the filter cake with an additional 1.0 L of methanol to ensure complete recovery of the product.
-
Transfer the spent, wet catalyst into a labeled container filled with water for safe storage before disposal or recovery.
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude product, this compound, should be a viscous oil or a low-melting solid. It can be used as-is if purity is sufficient or further purified by vacuum distillation or crystallization if required.
-
Quality Control & Final Product Analysis
A self-validating protocol requires rigorous analysis to confirm the identity and purity of the final product. The following workflow ensures that the material meets the required specifications.
Caption: Quality control workflow for final product release.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective. The purity should ideally be >98%.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure unequivocally. The spectra should be clean and consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Karl Fischer Titration: Quantifies the amount of residual water in the final product, which is important for stability and for calculating an accurate assay.[8]
Conclusion
The scale-up of chemical syntheses requires a mindset that prioritizes safety and process control above all else. The catalytic hydrogenation of Methyl 2-(4-methyl-2-nitrophenyl)acetate is an efficient and clean method for producing the target amine on a large scale. By understanding the causality behind each step—from the critical need for inerting the reactor to the safe handling of the pyrophoric catalyst and the management of the reaction exotherm—researchers and drug development professionals can implement a robust, safe, and reproducible process. Rigorous in-process and final quality controls are the final pillar that ensures the trustworthiness and validity of the entire synthetic operation.
References
- BenchChem. (2025). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols.
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(2), 14-23. Available at: [Link]
-
H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Available at: [Link]
-
FEDIOL. (2007). Guide to good practice on safe operation of Hydrogenation units. Available at: [Link]
- East China University of Science & Technology. (2005). Industrial preparation method for 3-amino phenylacetic acid. CN1268604C. Google Patents.
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Department of Chemistry. Available at: [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412, 7845–7855. Available at: [Link]
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Application Notes & Protocols: Leveraging Methyl 2-(2-amino-4-methylphenyl)acetate in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2] By screening low-molecular-weight compounds, or "fragments," FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent, drug-like leads with superior physicochemical properties.[2][3] This guide provides a detailed framework for utilizing Methyl 2-(2-amino-4-methylphenyl)acetate , a prototypical fragment, in a comprehensive FBDD campaign. We will delve into the rationale for its selection, present detailed protocols for its screening and validation using key biophysical techniques, and outline the strategic evolution from a weakly binding fragment hit to a potent lead compound.
The Rationale for Fragment-Based Drug Discovery (FBDD)
FBDD operates on the principle that smaller, less complex molecules have a higher probability of finding complementary binding interactions within a protein's target site.[2] While these initial interactions are typically weak (in the high micromolar to millimolar range), they are often highly efficient in terms of binding energy per atom.[3][4] This efficiency provides a more robust starting point for medicinal chemistry optimization.[5]
The core workflow of an FBDD campaign is an iterative, structure-guided process that prioritizes understanding the "how" and "where" of binding, not just the "if".[6][7]
Fragment Profile: this compound
The selection of compounds for a fragment library is critical and is typically guided by the "Rule of Three" (Ro3), which defines a sweet spot in physicochemical property space for optimal fragments.[8][9][10] Let's analyze our compound of interest against these criteria.
Chemical Structure:
-
IUPAC Name: methyl 2-amino-2-(p-tolyl)acetate
-
Molecular Formula: C₁₀H₁₃NO₂
-
CAS Number: 179814-89-2
| Property | Value | "Rule of Three" Guideline | Status |
| Molecular Weight (MW) | 179.22 g/mol [11] | ≤ 300 Da[8] | ✓ Compliant |
| cLogP | 1.3[11] | ≤ 3[8] | ✓ Compliant |
| Hydrogen Bond Donors | 1 (from -NH₂)[11] | ≤ 3[8] | ✓ Compliant |
| Hydrogen Bond Acceptors | 3 (from -NH₂ and C=O, -O-)[11] | ≤ 3[8] | ✓ Compliant |
| Rotatable Bonds | 3[11] | ≤ 3 | ✓ Compliant |
Analysis of Suitability: this compound is an exemplary fragment that fully complies with the Rule of Three. Its value lies in its structural simplicity combined with key functional groups poised for interaction and subsequent chemical elaboration:
-
Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, capable of forming key interactions with protein backbones or side chains. Its position on the phenyl ring provides a vector for chemical growth.
-
Ester Moiety (-COOCH₃): The carbonyl oxygen is a strong hydrogen bond acceptor. The methyl ester provides a potential handle for modification or can be hydrolyzed to a carboxylic acid to explore different interactions.
-
Aromatic Ring: Provides a scaffold for potential π-stacking or hydrophobic interactions and serves as the core for synthetic elaboration.
Experimental Protocols for Screening and Validation
A multi-tiered approach using orthogonal biophysical techniques is essential for confidently identifying and validating true fragment hits, minimizing false positives.[12]
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time.[13] The target protein is immobilized, and a solution containing the fragment is flowed over. Binding is detected as an increase in the response signal, allowing for the determination of kinetic parameters (kₐ, kₔ) and affinity (Kₔ). SPR is highly sensitive, consumes very little protein, and is ideal for primary screening.[14]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Causality: Covalent amine coupling is a robust and common method for stable protein immobilization. The target RU level is chosen to provide a sufficient signal window for detecting low-molecular-weight fragments without introducing mass transport limitations.
-
-
Fragment Screening:
-
Prepare stock solutions of this compound in 100% DMSO. Dilute into running buffer (e.g., HBS-EP+, pH 7.4) to a final screening concentration (e.g., 200 µM) with a final DMSO concentration of ≤1%.
-
Causality: High fragment concentrations are necessary to detect weak binding affinities.[4] DMSO concentration must be kept low and consistent across all samples to minimize solvent effects that can interfere with the signal.
-
Perform a single-concentration screen. Inject the fragment solution over the immobilized protein surface and a reference flow cell (activated and deactivated, without protein).
-
Monitor the binding response. A positive "hit" is characterized by a clear, concentration-dependent increase in RU compared to the reference cell.
-
-
Hit Confirmation and Affinity Determination:
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM).
-
Fit the resulting steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kₔ).
-
Data Interpretation:
| Compound | Screening Conc. (µM) | Observed Response (RU) | Kₔ (µM) |
| M2A4MPA | 200 | 45 | 150 |
| Negative Control | 200 | < 5 | > 2000 |
A typical hit will have a Kₔ in the 10 µM - 10 mM range.
Protocol 2: Hit Validation with Saturation Transfer Difference (STD) NMR
Principle: STD-NMR is a ligand-observed NMR technique that unambiguously confirms direct binding.[15] The protein is selectively saturated with radiofrequency pulses. This saturation transfers to any bound ligands via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding ligand will appear, revealing which parts of the molecule are in closest contact with the protein.[16]
Methodology:
-
Sample Preparation:
-
Prepare two samples in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Sample 1 (Control): 500 µM this compound.
-
Sample 2 (Test): 500 µM fragment + 10-20 µM target protein.
-
Causality: A high ligand-to-protein ratio (e.g., 50:1) is crucial for STD-NMR to ensure that a detectable fraction of the ligand is bound at any given time, especially for weak binders.[17] The control sample is essential to ensure the fragment itself has no interfering signals.
-
-
NMR Acquisition:
-
Acquire spectra on a ≥500 MHz spectrometer equipped with a cryoprobe.
-
Use a standard STD pulse sequence with water suppression (e.g., stddiffesgp).[18]
-
Set the on-resonance saturation frequency to a region where only protein resonances exist (e.g., 0.5 ppm) and the off-resonance frequency to a region with no signals (e.g., -30 ppm).
-
Set the saturation time to ~2 seconds to allow for efficient transfer.
-
-
Data Processing and Interpretation:
-
Process the data to generate the difference spectrum (off-resonance minus on-resonance).
-
Signals present in the difference spectrum confirm that the fragment binds to the protein.
-
The relative intensity of the signals in the STD spectrum provides an "epitope map," indicating which protons of the fragment are in closest proximity to the protein surface. For our fragment, a stronger signal from the aromatic protons would suggest they are buried in a binding pocket.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment bound to its target protein.[19] This is the gold standard for FBDD as it reveals the precise binding mode, orientation, and specific atomic interactions, which is invaluable information for structure-based drug design.[20][21]
Methodology:
-
Protein Crystallization:
-
Obtain high-purity, concentrated protein (5-15 mg/mL).
-
Screen for crystallization conditions to produce well-diffracting apo-protein crystals. This often involves screening hundreds of conditions using robotic setups.[22]
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound in the crystal mother liquor to a final concentration of 1-10 mM.
-
Transfer apo-crystals into a drop of the soaking solution and incubate for a period ranging from minutes to hours.[21]
-
Causality: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and into the binding site without disrupting the crystal packing. The concentration and time must be optimized to achieve sufficient binding site occupancy without causing crystal damage.[20]
-
-
Data Collection and Structure Solution:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-resolution data.[20]
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps for positive difference density in the binding site that corresponds to the shape and size of the fragment.
-
Build the fragment into the density and refine the structure to high resolution.
-
From Hit to Lead: The Optimization Phase
Once a fragment hit is validated and its binding mode is understood, the goal is to evolve it into a high-affinity lead compound.[23] This is guided by structure-activity relationships (SAR) and metrics like Ligand Efficiency (LE).
Ligand Efficiency (LE): A key metric in FBDD, LE relates the binding affinity of a compound to its size (number of heavy atoms, N). It helps prioritize fragments that make the most efficient interactions.
-
Formula: LE = -RT ln(Kₔ) / N
-
A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom.
There are three primary strategies for fragment optimization:[3][6][24]
Hypothetical "Growing" Strategy for M2A4MPA: Based on crystallographic data showing an adjacent hydrophobic pocket near the 4-methyl group, a medicinal chemist could synthesize analogues to "grow" the fragment into that space.
| Compound | Modification | Kₔ (µM) | Heavy Atoms (N) | LE (kcal/mol/N) |
| Hit 1 (M2A4MPA) | - | 150 | 13 | 0.41 |
| Analogue 1.1 | Add ethyl at position 4 | 80 | 15 | 0.40 |
| Analogue 1.2 | Add isopropyl at position 4 | 25 | 16 | 0.42 |
| Analogue 1.3 | Add cyclopropyl at position 4 | 10 | 16 | 0.45 |
This iterative, structure-guided process allows for the systematic improvement of potency while maintaining favorable physicochemical properties, ultimately leading to the development of a novel and effective drug candidate.[5][25]
References
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Introduction into Fragment Based Drug Discovery. (2022). YouTube. Retrieved February 6, 2026, from [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Retrieved February 6, 2026, from [Link]
-
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). Diva-Portal.org. Retrieved February 6, 2026, from [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. (2019). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved February 6, 2026, from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved February 6, 2026, from [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. Retrieved February 6, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. Retrieved February 6, 2026, from [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved February 6, 2026, from [Link]
-
Methylphenidate. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Crystallographic Fragment Screening: Workflow & Tools. (2022). YouTube. Retrieved February 6, 2026, from [Link]
-
Methyl 2-amino-2-(4-methylphenyl)acetate. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Protein X-ray Crystallography and Drug Discovery. (2020). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Saturation Transfer Difference NMR for Fragment Screening. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Approaches to Fragment-Based Drug Design. (2022). Utrecht University. Retrieved February 6, 2026, from [Link]
-
High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. (2016). Fraser Lab. Retrieved February 6, 2026, from [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. Retrieved February 6, 2026, from [Link]
-
Saturation transfer difference NMR for fragment screening. (2013). PubMed. Retrieved February 6, 2026, from [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]
-
Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein-carbohydrate interactions. (n.d.). University of Leeds. Retrieved February 6, 2026, from [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
The 'rule of three' for fragment-based drug discovery: Where are we now? (2015). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. (2019). Frontiers. Retrieved February 6, 2026, from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
-
Saturation Transfer Difference (STD) - NMR experiment procedure. (n.d.). University of Arizona. Retrieved February 6, 2026, from [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Fragment-Based Drug Discovery. (n.d.). Molport. Retrieved February 6, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 6, 2026, from [Link]
-
Pushing the Rule of 3. (2011). Practical Fragments. Retrieved February 6, 2026, from [Link]
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A Comprehensive Guide to the Functionalization of the Amino Group in Methyl 2-(2-amino-4-methylphenyl)acetate
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Molecule
Methyl 2-(2-amino-4-methylphenyl)acetate stands as a pivotal starting material in the synthesis of a diverse array of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. Its unique structure, featuring a reactive primary aromatic amine ortho to a methyl acetate group, offers a rich platform for a multitude of chemical transformations. The strategic functionalization of this amino group is the gateway to constructing novel heterocyclic systems, modifying physicochemical properties, and introducing pharmacologically relevant moieties.
This technical guide provides an in-depth exploration of the key methodologies for the functionalization of the amino group in this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural listings to offer a detailed examination of the underlying chemical principles, causality behind experimental choices, and field-proven protocols. By understanding the nuances of each transformation, from acylation and alkylation to diazotization and cyclization reactions, researchers can harness the full synthetic potential of this versatile building block.
I. N-Acylation: Formation of Amide Bonds
The acylation of the primary amino group in this compound to form an amide is a fundamental and highly versatile transformation. This reaction not only serves as a robust method for protecting the amine functionality but also provides a direct route to a vast number of biologically active compounds and synthetic intermediates. The resulting N-acyl derivatives are precursors to various heterocyclic systems, including quinazolinones.
Causality of Experimental Choices:
The choice of acylating agent and reaction conditions is dictated by the reactivity of the acylating species and the desired selectivity. Acyl chlorides and anhydrides are highly reactive and are typically employed for straightforward acylations.[1] The use of a base is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity. For more sensitive substrates or when milder conditions are required, carboxylic acids can be coupled with the amine using a variety of activating agents. These reagents convert the carboxylic acid into a more reactive species in situ, facilitating nucleophilic attack by the amine.[2]
Table 1: Comparison of Common Acylating Agents and Coupling Reagents
| Reagent Class | Specific Example | Typical Base | Solvent | Key Considerations |
| Acyl Halides | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine | DCM, THF, Toluene | Highly reactive, generates HCl. Requires careful handling due to moisture sensitivity and corrosivity.[3][4] |
| Acid Anhydrides | Acetic anhydride | Pyridine, DMAP (cat.) | DCM, Acetonitrile | Generally less reactive than acyl chlorides, byproduct is a carboxylic acid. |
| Carboxylic Acids + Coupling Reagents | EDC/HOBt, HATU, T3P | DIPEA, NMM | DMF, DCM | Milder conditions, broad substrate scope, but reagents can be expensive and generate stoichiometric byproducts.[5][6] |
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes a standard procedure for the acylation of this compound with an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, 1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety Precautions: Acyl chlorides are corrosive and react violently with water.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[3]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic route.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a reactive aniline moiety and an ester group, presents unique challenges. The most common and logical synthetic route involves the reduction of a nitro-aromatic precursor, a transformation that is critical for overall yield and purity. This guide will focus on a two-step synthesis starting from 2-nitro-4-methylphenylacetic acid, as this pathway offers robust and scalable solutions.
Our focus will be on the critical final step: the catalytic hydrogenation of Methyl 2-nitro-4-methylphenylacetate. Success in this step is paramount for achieving high overall yield.
Proposed Synthetic Pathway
The diagram below illustrates the recommended two-step synthetic pathway. This approach isolates the challenges of esterification and nitro reduction, allowing for focused optimization at each stage.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis, with a primary focus on the critical nitro reduction step.
Question 1: My yield is consistently low during the catalytic hydrogenation of Methyl 2-nitro-4-methylphenylacetate. What are the likely causes and how can I improve it?
Low yield in a catalytic hydrogenation is a frequent problem that can often be traced back to a few key areas. The reduction of aromatic nitro compounds is a powerful transformation, but its efficiency is highly dependent on the reaction conditions.[1]
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution & Rationale |
| Catalyst Inactivity or Poisoning | The catalyst (e.g., Palladium on Carbon, Pd/C) is the heart of the reaction. Its activity can be diminished by impurities in the starting material, solvent, or hydrogen gas. Sulfur or halide-containing compounds are common poisons. | Solution: 1. Use high-purity reagents and solvents. Ensure your starting nitro-compound is free from precursors used in its synthesis. 2. Increase catalyst loading. A modest increase from 1-2 mol% to 5 mol% can overcome minor impurities. 3. Consider a fresh bottle of catalyst. Catalysts can degrade over time with exposure to air and moisture.[2] |
| Inadequate Hydrogen Pressure/Delivery | The reaction consumes hydrogen gas. If the pressure is too low or the gas is not dispersed effectively, the reaction will be slow or stall. | Solution: 1. Ensure a leak-free system. Check all connections. 2. Increase hydrogen pressure. While many reductions work at atmospheric pressure, increasing to 50 psi (approx. 3.4 bar) can significantly increase the reaction rate. 3. Vigorous stirring. Good agitation is crucial to ensure efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen. |
| Sub-optimal Solvent Choice | The solvent must dissolve the starting material and be compatible with the catalyst and hydrogen. | Solution: Ethanol or methanol are generally excellent choices. Ethyl acetate is also effective. Ensure the solvent is of sufficient purity and adequately dissolves your starting material. |
| Reaction Temperature | Hydrogenation of nitroarenes is typically exothermic. However, an initial energy input may be required, or excessive heat could promote side reactions. | Solution: Most nitro group reductions proceed well at room temperature. If the reaction is sluggish, gentle warming to 40-50°C can be beneficial. Monitor the temperature, as a significant exotherm can be dangerous.[3] |
| Incomplete Reaction | The reaction may not have been allowed to run to completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a key indicator. Hydrogen uptake ceasing is also a good sign of completion.[4] |
Question 2: I'm observing multiple spots on my TLC plate after the reduction. How can I identify and minimize these side products?
The formation of side products is a common issue in the reduction of nitroarenes, often arising from partially reduced intermediates or subsequent reactions of the desired aniline product.[5]
Common Side Products and Mitigation Strategies
-
Hydroxylamine Intermediate: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these can be present in the final mixture.
-
Identification: These are often more polar than the starting material and the final amine.
-
Mitigation: Ensure the catalyst is active and there is sufficient hydrogen to drive the reaction to completion.[3]
-
-
Azoxy and Azo Compounds: These can form from the condensation of the intermediate nitroso and hydroxylamine species.
-
Identification: These compounds are often colored (yellow/orange) and less polar than the final amine.
-
Mitigation: Maintain a sufficient hydrogen supply and ensure good catalyst activity.
-
-
Product Degradation/Polymerization: The final aniline product can be susceptible to oxidation, especially if exposed to air for extended periods, leading to colored impurities.
-
Mitigation: Once the reaction is complete, process the workup promptly. Working under an inert atmosphere (e.g., Nitrogen or Argon) during purification can also help.
-
Caption: A logical workflow for troubleshooting low yield in catalytic hydrogenation.
Question 3: I'm having difficulty purifying the final product, this compound. What is the best approach?
The basic nature of the amino group can complicate purification, particularly with silica gel chromatography.[6]
Recommended Purification Strategy:
-
Workup: After filtering off the catalyst, the crude product is typically in an organic solvent. Perform an aqueous workup.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Column Chromatography (if necessary): Standard silica gel is acidic and can cause streaking and poor separation of amines.
-
Recommended Method: Deactivate the silica gel by adding 1-2% of a base like triethylamine or ammonia to the eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to much better peak shape and separation.[6]
-
Alternatively, using a different stationary phase like alumina or a functionalized silica (e.g., amino-propyl) can be beneficial.[6]
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be a highly effective method for achieving high purity.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst for the nitro reduction step?
-
A: 5% or 10% Palladium on Carbon (Pd/C) is the most common, reliable, and effective catalyst for this transformation.[7][8] Raney Nickel is another option, but it is pyrophoric and requires more careful handling.[7][8] For substrates with other reducible functional groups, more specialized catalysts might be necessary.[9][10]
-
-
Q: Can I use a different reducing agent instead of catalytic hydrogenation?
-
A: Yes, other methods exist. Tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a classic and effective method that is tolerant of many other functional groups.[11] Iron powder in acidic solution (Bechamp reduction) is another possibility, though it can generate significant waste.[7][8] However, catalytic hydrogenation is often preferred for its clean nature, as the only byproduct is water.[7][8]
-
-
Q: How do I know when the reaction is complete?
-
A: The most reliable method is to monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). A stain that visualizes nitro compounds (e.g., permanganate) can be helpful. Alternatively, monitoring the consumption of hydrogen gas with a gas burette or pressure gauge is a very effective method.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (especially after the reaction). Always work in a well-ventilated fume hood, use appropriate pressure-rated equipment, and purge the system with an inert gas (like nitrogen) before and after the reaction to safely handle the catalyst.
-
Detailed Experimental Protocols
Protocol 1: Esterification of 2-Nitro-4-methylphenylacetic Acid
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-methylphenylacetic acid (1.0 eq).
-
Reagents: Add methanol (approx. 10 mL per gram of starting material).
-
Catalyst: Carefully add concentrated sulfuric acid (H2SO4) dropwise (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed. A typical procedure for a similar esterification showed a yield of around 73% before purification.[12]
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-nitro-4-methylphenylacetate.
Protocol 2: Catalytic Hydrogenation to this compound
-
Setup: In a pressure-rated hydrogenation vessel, add Methyl 2-nitro-4-methylphenylacetate (1.0 eq) and a suitable solvent like ethanol or methanol.
-
Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) (1-5 mol%) under a stream of nitrogen.
-
Reaction: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for TLC/LC-MS analysis. The reaction is typically complete in 2-4 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or crystallization as described in the troubleshooting guide.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. Available at: [Link]
- US2560555A - Reduction of organic nitro compounds to amines - Google Patents.
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Available at: [Link]
- CN104072387B - Preparation method of 2-cyano-4'-methyl biphenyl - Google Patents.
-
Methyl 4-nitrobenzoate - PMC - NIH. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Ruthenium catalyzed hydrogenation of methyl phenylacetate under low hydrogen pressure | Request PDF - ResearchGate. Available at: [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents.
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
-
Synthesis - General tips for improving yield? : r/chemistry - Reddit. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base - ResearchGate. Available at: [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - RSC Publishing. Available at: [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. mt.com [mt.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. US2560555A - Reduction of organic nitro compounds to amines - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this multi-step synthesis. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure you can not only solve immediate issues but also prevent future occurrences.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process:
-
Nitration: The commercially available Methyl 2-(p-tolyl)acetate is nitrated to introduce a nitro group onto the aromatic ring, yielding Methyl 2-(4-methyl-2-nitrophenyl)acetate.
-
Reduction: The nitro group of Methyl 2-(4-methyl-2-nitrophenyl)acetate is then reduced to an amine to afford the final product.
This seemingly straightforward pathway can be fraught with challenges, leading to the formation of various side products that can complicate purification and compromise the yield and purity of the final compound. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Nitration of Methyl 2-(p-tolyl)acetate
Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?
Answer: This is a common issue stemming from the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, and the acetate group is a meta-director. While the methyl group's activating effect generally favors nitration at the ortho and para positions, a mixture is often unavoidable.
-
Underlying Cause: The electronic and steric effects of the methyl and acetate groups influence the position of electrophilic attack by the nitronium ion (NO₂⁺).
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance selectivity. Higher temperatures can lead to the formation of more side products.
-
Rate of Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly to the solution of Methyl 2-(p-tolyl)acetate to maintain a low concentration of the electrophile and minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. While often performed neat or with excess sulfuric acid, exploring alternative solvents like acetic anhydride may alter the selectivity.
-
Potential Side Products in Nitration:
| Side Product | Reason for Formation | Identification |
| Methyl 2-(4-methyl-3-nitrophenyl)acetate | Nitration at the position ortho to the methyl group and meta to the acetate. | Can be identified by NMR spectroscopy, where the aromatic proton splitting patterns will differ from the desired product. |
| Dinitro compounds | Over-nitration of the aromatic ring. | Higher molecular weight detectable by mass spectrometry. |
Question 2: I am observing a significant amount of dark, tar-like material in my nitration reaction. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric, or tar-like substances is often a result of oxidation or other side reactions, especially if the reaction temperature is not well-controlled.
-
Underlying Cause: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product.
-
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned, maintaining a low and consistent temperature is crucial.
-
Purity of Starting Materials: Ensure that the starting Methyl 2-(p-tolyl)acetate is free from impurities that might be more susceptible to oxidation.
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions. Monitor the reaction progress by TLC to determine the optimal endpoint.
-
Part 2: Reduction of Methyl 2-(4-methyl-2-nitrophenyl)acetate
Question 3: My reduction of the nitro group is incomplete, and I am isolating a mixture of compounds. What are the likely side products and how can I drive the reaction to completion?
Answer: The reduction of an aromatic nitro group proceeds through several intermediates. If the reaction is not complete, you may isolate some of these partially reduced species.
-
Underlying Cause: Insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions can lead to incomplete reduction.
-
Troubleshooting Steps:
-
Catalyst Loading and Activity: For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is fresh and used in an appropriate amount (typically 5-10 mol%).
-
Hydrogen Pressure: If using catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it stalls, a slight increase in temperature or an extension of the reaction time may be necessary.
-
Choice of Reducing Agent: If catalytic hydrogenation is problematic, alternative reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be effective.
-
Caption: Intermediates in the reduction of a nitro group.
Common Side Products in Nitro Reduction:
| Side Product | Reason for Formation | Identification |
| Methyl 2-(2-nitroso-4-methylphenyl)acetate | Incomplete reduction. | Can be identified by its characteristic color and spectroscopic methods. |
| Methyl 2-(2-hydroxylamino-4-methylphenyl)acetate | Incomplete reduction. | Can be detected by mass spectrometry and NMR. |
| Azoxy, Azo, and Hydrazo dimers | Condensation reactions of the nitroso and hydroxylamine intermediates. | Higher molecular weight impurities detectable by mass spectrometry. |
Question 4: I have successfully reduced the nitro group, but my final product is difficult to purify. What are some effective purification strategies?
Answer: The basicity of the amino group in the final product provides an excellent handle for purification.
-
Recommended Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amino compound will be protonated and move into the aqueous layer, while non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). The product will precipitate out as the free base.
-
Extraction: Extract the product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
III. Experimental Protocols
Protocol 1: Nitration of Methyl 2-(p-tolyl)acetate
-
To a stirred solution of Methyl 2-(p-tolyl)acetate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(4-methyl-2-nitrophenyl)acetate.
Protocol 2: Catalytic Hydrogenation of Methyl 2-(4-methyl-2-nitrophenyl)acetate
-
Dissolve Methyl 2-(4-methyl-2-nitrophenyl)acetate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
IV. References
-
Gao, Y., et al. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. CN107011254B.
-
Hughes, D. L. (1993). Purification process for methyl acetate. Google Patents. US5206434A.
-
Li, J., et al. (2010). Preparation method of 2-methyl-4-nitrophenylamine. Google Patents. CN101774929A.
-
ron. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
Funk, J. (n.d.). Amino Acid extraction and quantification. PROMETHEUS – Protocols. [Link]
-
Annonymous. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Breviglieri, C., & Ragaini, F. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents. US6433214B1.
-
Naveen, S., et al. (2014). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1199. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-(4-methylphenyl)acetate. PubChem. [Link]
-
Blaser, H.-U., & Schmidt, E. (Eds.). (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform, 38(15). [Link]
-
Fan, S., & Rao, C. (2018). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Liu, Y., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link]
-
Ramana, M. V., et al. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(2-nitrophenyl)acetate. PubChem. [Link]
-
Buncel, E., et al. (2009). Medium effect on the α-effect for nucleophilic substitution reactions of p-nitrophenyl acetate with benzohydroxamates and m-chlorophenoxide in DMSO–H2O mixtures as contrasts with MeCN–H2O mixtures: comparing two very different polar aprotic solvent components. Canadian Journal of Chemistry, 87(7), 896-907. [Link]
-
Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetate. PubChem. [Link]
Technical Support Center: Troubleshooting Low Conversion in the Cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate
Welcome to the technical support center for the intramolecular cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate to form 7-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Introduction: The Challenge of Lactam Formation
The intramolecular cyclization of this compound is a classic example of lactam synthesis via intramolecular amidation. The reaction involves the nucleophilic attack of the aniline-type amino group onto the electrophilic carbonyl carbon of the methyl ester, followed by the elimination of methanol.
While seemingly straightforward, this reaction is often plagued by low conversion rates. The primary hurdles are the relatively low nucleophilicity of the aromatic amine and the unactivated nature of the methyl ester. This guide will walk you through systematic troubleshooting to overcome these challenges.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low conversion, with the starting material being the predominant species even after prolonged reaction times. What are the likely causes?
A1: This is the most common issue and typically points to two fundamental problems: insufficient reactivity of the starting material under the chosen conditions and/or reaction equilibrium not favoring the product.
-
Low Nucleophilicity of the Aniline: The lone pair of electrons on the nitrogen atom of the aniline is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to an aliphatic amine. While the para-methyl group is electron-donating and slightly enhances nucleophilicity through a positive inductive effect, the amine remains a weak nucleophile.[1]
-
Low Electrophilicity of the Ester: The methyl ester is a relatively poor electrophile. Without activation, the barrier for the nucleophilic attack by the weak aniline nucleophile is high.
-
Unfavorable Equilibrium: The intramolecular amidation is a reversible reaction. The accumulation of the methanol byproduct can push the equilibrium back towards the starting material.
Q2: How can I increase the intrinsic reactivity of my starting material?
A2: Enhancing the reactivity involves either making the amine more nucleophilic or the ester more electrophilic. Given that modifying the starting material itself is often not desired, the focus is on activating the ester.
Using Catalysts to Activate the Ester:
-
Brønsted Acid Catalysis: Protic acids like p-toluenesulfonic acid (PTSA) or sulfuric acid can protonate the carbonyl oxygen of the ester. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, under strongly acidic conditions, the aniline nitrogen can be protonated, rendering it non-nucleophilic. Therefore, careful optimization of the acid concentration is crucial.
-
Lewis Acid Catalysis: Lewis acids are often more effective as they specifically coordinate to the carbonyl oxygen without fully protonating the amine.[2] This enhances the electrophilicity of the ester significantly. Common Lewis acids for this purpose include:
-
Zirconium(IV) chloride (ZrCl₄)
-
Aluminum chloride (AlCl₃)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
These catalysts can activate the ester even at lower temperatures, potentially reducing the formation of thermal degradation byproducts.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization
This protocol provides a starting point for screening different Lewis acid catalysts.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in a dry, high-boiling point solvent (e.g., toluene, xylene, or chlorobenzene) to a concentration of 0.01-0.05 M.
-
-
Catalyst Addition:
-
Add the Lewis acid catalyst (e.g., ZrCl₄, AlCl₃, or BF₃·OEt₂; 0.1-1.0 eq) to the solution at room temperature under a nitrogen atmosphere. Note: Some Lewis acids can be highly reactive, so careful, portion-wise addition may be necessary.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by slow addition of a saturated aqueous solution of sodium bicarbonate or a mild base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Q3: I am observing the formation of a significant amount of high molecular weight, insoluble material. What is this, and how can I prevent it?
A3: This is very likely due to intermolecular polymerization, where the amino group of one molecule reacts with the ester of another. This is a common side reaction when the intramolecular pathway is slow.
Strategies to Favor Intramolecular Cyclization:
-
High Dilution: The principle of high dilution is crucial for favoring intramolecular reactions over intermolecular ones.[4] By significantly reducing the concentration of the starting material (typically to 0.01 M or lower), the probability of two molecules encountering each other is minimized, while the proximity of the reacting groups within the same molecule remains constant.
-
Slow Addition: A practical way to achieve pseudo-high dilution conditions is to slowly add a solution of the starting material to a heated solvent, with or without a catalyst. This keeps the instantaneous concentration of the reactant low.
Diagram: Intramolecular vs. Intermolecular Reaction Pathways
Caption: Competing reaction pathways.
Q4: My reaction requires high temperatures (e.g., >150 °C) for any conversion to occur, but I see multiple new spots on my TLC plate, suggesting decomposition. How can I address this?
A4: High temperatures can lead to thermal degradation of both the starting material and the product.[5] The goal is to find conditions that allow the cyclization to proceed at a lower temperature.
Strategies to Mitigate Thermal Degradation:
-
Use of a More Effective Catalyst: As discussed in A2, a potent Lewis acid can significantly lower the activation energy of the reaction, allowing it to proceed at a lower temperature where decomposition pathways are less favorable.
-
Solvent Choice: Using a lower-boiling point solvent in combination with an effective catalyst can be a good strategy. For example, if a Lewis acid allows the reaction to proceed at 80 °C, using toluene (b.p. 111 °C) is preferable to xylene (b.p. ~140 °C).
-
Removal of Methanol Byproduct: The methanol generated during the reaction can be removed to drive the equilibrium toward the product, potentially allowing for lower reaction temperatures or shorter reaction times. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with methanol (like toluene).[6]
Protocol 2: Cyclization with a Dean-Stark Trap
-
Setup:
-
Assemble a reaction flask with a Dean-Stark trap and a reflux condenser.
-
Add this compound (1.0 eq) and a Brønsted acid catalyst (e.g., PTSA, 0.1 eq) to the flask.
-
Add a solvent that forms an azeotrope with methanol and has a higher boiling point (e.g., toluene).
-
-
Reaction:
-
Heat the mixture to reflux. The toluene-methanol azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser methanol/water phase (if any PTSA monohydrate is used) will separate and can be removed, while the toluene returns to the reaction flask.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Once complete, cool the mixture and proceed with a standard aqueous work-up as described in Protocol 1.
-
Data Summary: Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) | Key Parameters to Optimize |
| Low Conversion | - Low nucleophilicity of aniline- Low electrophilicity of ester- Unfavorable equilibrium | - Use a Brønsted or Lewis acid catalyst- Increase reaction temperature cautiously- Remove methanol byproduct (Dean-Stark) | - Catalyst type and loading- Temperature and reaction time- Solvent |
| Polymer Formation | - Intermolecular reaction competes with intramolecular cyclization | - Employ high dilution conditions- Use slow addition of the substrate | - Concentration (0.005 - 0.01 M)- Addition rate |
| Decomposition | - High reaction temperatures | - Use a more effective catalyst to lower the required temperature- Optimize solvent choice | - Catalyst selection- Temperature |
| Reaction Stalls | - Catalyst deactivation- Reversible reaction at equilibrium | - Add more catalyst (if applicable)- Remove methanol byproduct | - Catalyst stability- Efficient removal of byproduct |
Visualizing the Mechanism and Catalysis
Diagram: Proposed Catalytic Cycle with a Lewis Acid
Caption: Lewis acid activation of the ester.
References
-
ACS Publications. (2023). Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. The Journal of Physical Chemistry C. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Master Organic Chemistry. (2020). Intramolecular vs. Intermolecular Reactions. [Link]
-
RSC Education. (n.d.). Dean-Stark apparatus. [Link]
-
PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. [Link]
-
PubMed. (2018). Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Indole Synthesis from Methyl 2-(2-amino-4-methylphenyl)acetate
Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted indoles, specifically focusing on the intramolecular cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate to yield Methyl 6-methyl-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this transformation and achieve optimal results.
Introduction: The Challenge of Intramolecular Cyclization
The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, owing to its prevalence in pharmaceuticals, agrochemicals, and natural products.[1] While numerous named reactions exist for indole synthesis, the intramolecular cyclization of ortho-aminoaryl acetates presents a unique set of challenges. This guide focuses on modern catalytic methods, particularly palladium-catalyzed cyclization, which offer a powerful and versatile approach for this specific transformation.[2] We will explore the critical parameters, troubleshoot common experimental hurdles, and provide a clear path to success.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for cyclizing this compound to its corresponding indole?
The most robust and widely applicable method for this transformation is a palladium-catalyzed intramolecular C-N cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds under milder conditions compared to classical methods.[3] Key to this strategy is the selection of an appropriate palladium precursor, a phosphine ligand, and a suitable base. An alternative, though often harsher, method is a modified Madelung synthesis using a strong base like sodium amide or potassium t-butoxide at high temperatures, which is less suitable for substrates with sensitive functional groups.[1]
Q2: Which reaction parameters are most critical to optimize for the palladium-catalyzed cyclization?
Optimizing a palladium-catalyzed reaction requires a systematic approach. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The following table summarizes the key parameters and their typical effects on the reaction outcome.
| Parameter | Key Considerations & Rationale | Potential Issues if Suboptimal |
| Pd Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They form the active Pd(0) species in situ. Catalyst loading is typically 1-5 mol%. | Low Yield: Insufficient catalyst. High Cost/Byproducts: Excessive catalyst loading. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the reductive elimination step, which is often rate-limiting in C-N bond formation.[2] | No Reaction/Low Yield: Ligand is not electron-rich enough or is sterically hindered, preventing efficient oxidative addition or reductive elimination. |
| Base | A moderately strong, non-nucleophilic base is required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The base activates the amine for coordination to the palladium center. | No Reaction: Base is too weak. Decomposition: Base is too strong, leading to hydrolysis of the ester or other side reactions. |
| Solvent | High-boiling point, polar aprotic solvents like toluene, xylene, or dioxane are preferred. The solvent must be thoroughly deoxygenated. | Low Yield/Decomposition: Solvent is not inert or has a low boiling point, preventing the reaction from reaching the required temperature. Oxygen can deactivate the catalyst. |
| Temperature | Typically requires elevated temperatures (100-140 °C) to drive the reaction to completion.[2] | No Reaction: Temperature is too low. Byproduct Formation: Temperature is too high, leading to thermal decomposition of starting materials or products. |
| Concentration | Intramolecular reactions are favored at high dilution (e.g., 0.01-0.05 M) to minimize intermolecular side reactions like dimerization. | Formation of Dimer/Polymer: Concentration is too high, promoting intermolecular reactions over the desired intramolecular cyclization. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My palladium-catalyzed reaction shows no conversion of the starting material, even after prolonged heating. What are the likely causes?
This is a common issue often related to catalyst inactivation or suboptimal reaction setup. Follow this diagnostic workflow:
-
Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your solvent was rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) throughout.
-
Reagent Purity: Ensure the starting material, base, and solvent are anhydrous. Water can interfere with the catalytic cycle. The base, especially carbonates, should be finely powdered and dried before use.
-
Ligand Choice: If you are using a standard ligand like PPh₃, it may not be electron-rich enough for this challenging C-N coupling. Switch to a more advanced, bulky, and electron-donating ligand such as XPhos or RuPhos.[2]
-
Base Strength: If using a weaker base like Na₂CO₃, it may not be sufficient to deprotonate the amine effectively. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Below is a troubleshooting workflow to guide your decisions.
Caption: Troubleshooting workflow for low reaction yield.
Problem Area 2: Formation of Impurities and Side Products
Q: My TLC/LC-MS shows the desired product, but also a significant spot with approximately double the mass. What is this byproduct?
The formation of a dimeric species is a classic competing pathway in intramolecular reactions. This occurs when one molecule of the starting material reacts with another intermolecularly before it has a chance to cyclize.
-
Cause: The reaction concentration is too high, favoring intermolecular collisions.
-
Solution: Employ high-dilution principles. Prepare a solution of your starting material and add it slowly via a syringe pump over several hours to the hot, stirred solution of the catalyst, ligand, and base. This keeps the instantaneous concentration of the starting material very low, strongly favoring the intramolecular pathway.
Q: I'm observing the formation of 6-methyl-1H-indole-2-carboxylic acid instead of the methyl ester. Why is this happening?
This indicates hydrolysis of the methyl ester.
-
Cause: The reaction conditions (especially a strong base at high temperature for a prolonged time) or the workup procedure (e.g., an acidic or basic wash) are causing saponification of the ester.
-
Solution:
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a Milder Base: If possible, switch from K₃PO₄ to K₂CO₃, which is less likely to cause hydrolysis.
-
Modify Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with neutral water or a saturated brine solution. Avoid strong acidic or basic aqueous washes.
-
Validated Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol is a robust starting point for your optimization studies.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Reagent Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv) to the flask.
-
Solvent Addition: Add 80 mL of anhydrous, degassed toluene to the flask. The total volume should result in a final concentration of ~0.0125 M for the substrate.
-
Heating: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in 20 mL of anhydrous, degassed toluene.
-
Slow Addition: Using a syringe pump, add the substrate solution to the refluxing reaction mixture over a period of 4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the base and palladium black. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Methyl 6-methyl-1H-indole-2-carboxylate.
Sources
Technical Support Center: Challenges in the Workup of Methyl 2-(2-amino-4-methylphenyl)acetate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-amino-4-methylphenyl)acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the workup of reactions involving this versatile intermediate. Our approach is grounded in chemical principles to not only solve immediate issues but also to foster a deeper understanding of the reaction system.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule containing both a primary aromatic amine and a methyl ester. This unique combination, while synthetically useful, presents specific challenges during reaction workup. The electron-donating nature of the amino and methyl groups activates the aromatic ring, making it susceptible to oxidation, while the ester functionality can be prone to hydrolysis under both acidic and basic conditions. This guide will address these and other potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black during workup. What is the likely cause and how can I prevent it?
A1: The dark coloration is a strong indicator of the oxidation of the primary aromatic amine. Aromatic amines, especially those with activating groups like the methyl and amino substituents on your compound, are highly susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[1][2]
-
Preventative Measures:
-
Inert Atmosphere: Whenever possible, perform the workup (e.g., extractions, filtrations) under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium thiosulfate to the aqueous phase during extraction can help to mitigate oxidation.
-
Temperature Control: Keep the temperature of the workup process as low as is practical, as higher temperatures can accelerate oxidation rates.
-
Q2: I am observing a significant loss of my product during aqueous extraction. What could be happening?
A2: There are two primary reasons for product loss during aqueous extraction:
-
Protonation of the Amine: In acidic aqueous solutions, the primary amine will be protonated to form an ammonium salt. This salt is highly water-soluble and will partition into the aqueous layer, leading to a loss of product from the organic phase.
-
Hydrolysis of the Ester: Under strongly acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[3][4] The resulting carboxylate salt (under basic conditions) or the carboxylic acid itself (which can have some water solubility) may be lost to the aqueous phase.
-
Troubleshooting:
-
pH Control: Carefully control the pH of the aqueous phase during extraction. For extraction into an organic solvent, the aqueous phase should be neutral or slightly basic (pH 7-8) to ensure the amine is in its free base form. Avoid strongly basic conditions to minimize ester hydrolysis.
-
Solvent Choice: Use a sufficiently nonpolar organic solvent to effectively extract the product. Dichloromethane or ethyl acetate are common choices.
-
Back-Extraction: If you suspect product has been lost to an acidic aqueous phase, you can neutralize the aqueous layer with a mild base (e.g., sodium bicarbonate) and then re-extract with an organic solvent.
-
Q3: My final product is an oil, but I was expecting a solid. How can I induce crystallization?
A3: The physical state of your final product can be influenced by residual solvents and impurities.
-
Purification: Ensure your product is of high purity. Residual starting materials or side-products can act as impurities that inhibit crystallization. Consider purification by column chromatography.
-
Solvent Removal: Ensure all solvents have been thoroughly removed under high vacuum.
-
Crystallization Techniques:
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Allow the solution to stand, or cool it to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a single crystal to the supersaturated solution to induce crystallization.
-
Troubleshooting Guides
Guide 1: Low Yields in Fischer Indole Synthesis
This compound is a common precursor for the synthesis of indole derivatives via the Fischer indole synthesis.[5][6] Low yields in this reaction are a frequent challenge.
Problem: The Fischer indole synthesis using my aminophenylacetate derivative is giving a low yield of the desired indole.
-
Causality and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone is a critical step.[7]
-
Reasoning: The presence of water can hinder this equilibrium reaction. The basicity of the aniline can also play a role.
-
Solution: Ensure your carbonyl compound and solvent are anhydrous. A catalytic amount of a mild acid like acetic acid can facilitate this step. Monitor the reaction by TLC or LC-MS to confirm complete hydrazone formation before proceeding to the cyclization step.
-
-
Failure of the[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step and can be sensitive to electronic effects.[7][9]
-
Reasoning: The electron-donating amino group on the phenyl ring can, in some cases, lead to competing side reactions like heterolytic N-N bond cleavage, which prevents the desired rearrangement.[9]
-
Solution: The choice of acid catalyst is crucial. While protic acids are common, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may be more effective in promoting the rearrangement over cleavage pathways.[9] Experiment with different acid catalysts and concentrations.
-
-
Side Reactions and Decomposition: The reaction conditions for Fischer indole synthesis (acidic, often elevated temperatures) can lead to decomposition of the starting material or the indole product.
-
Reasoning: The aminophenylacetate may be unstable to prolonged heating in strong acid.
-
Solution: Carefully control the reaction temperature and time. A lower temperature for a longer duration may be beneficial. Running the reaction under an inert atmosphere can also prevent oxidative decomposition.
-
-
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen both Brønsted (e.g., PPA, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) | Lewis acids can sometimes favor the desired rearrangement over side reactions.[9] |
| Solvent | High-boiling point, non-reactive solvents (e.g., toluene, xylenes) | Allows for necessary reaction temperatures while remaining inert. |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and gradually increase | Minimizes decomposition of sensitive starting materials and products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aromatic amine and other sensitive species. |
Guide 2: Purity Issues and Impurity Identification
Achieving high purity of this compound can be challenging due to the formation of closely related impurities.
Problem: My purified product shows persistent impurities by NMR or LC-MS.
-
Common Impurities and Their Identification:
-
Unreacted Starting Materials:
-
Identification: Compare the NMR and LC-MS of your product with those of the starting materials.
-
Removal: Careful column chromatography or recrystallization.
-
-
Hydrolysis Product (2-(2-amino-4-methylphenyl)acetic acid):
-
Identification: In the ¹H NMR spectrum, the characteristic methyl ester singlet (around 3.7 ppm) will be absent, and a broad singlet for the carboxylic acid proton may be visible (often >10 ppm). In the mass spectrum, you will observe the mass of the corresponding carboxylic acid.
-
Removal: An aqueous wash with a mild base like sodium bicarbonate solution will extract the acidic hydrolysis product into the aqueous layer.
-
-
Oxidation Products:
-
Identification: These are often colored and may appear as a complex mixture of peaks in the LC-MS.
-
Removal: Column chromatography is often the most effective method. Sometimes, a charcoal treatment of a solution of the product can remove colored impurities.
-
-
-
Advanced Purification Protocol:
-
Initial Workup: After the reaction is complete, quench the reaction and perform a standard aqueous workup, being mindful of the pH to avoid product loss.
-
Acid/Base Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, including the hydrolysis product.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To minimize tailing of the amine on the silica gel, it is often beneficial to add a small amount (0.5-1%) of triethylamine to the eluent system.
-
-
Final Concentration and Characterization: Collect the pure fractions, concentrate under reduced pressure, and characterize the final product by NMR, LC-MS, and other relevant analytical techniques.[10][11][12]
-
Conclusion
The successful workup and purification of this compound reactions hinge on a careful consideration of the compound's dual functionality. By anticipating and mitigating the risks of oxidation and hydrolysis, and by employing a systematic approach to purification, researchers can overcome the common challenges and obtain this valuable intermediate in high purity. This guide provides a foundation for troubleshooting, but as with all chemical research, careful observation and methodical experimentation are the keys to success.
References
-
PubChem. Methyl 2-amino-2-(4-methylphenyl)acetate. National Center for Biotechnology Information. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. International Agency for Research on Cancer; 2010. [Link]
-
Turesky, R. J. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]
-
Cheng, C.-Y., Brinzari, T. V., Hao, Z., Wang, X., & Pan, L. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013–6021. [Link]
-
Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. [Link]
-
Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]
Sources
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Methyl 2-(2-amino-4-methylphenyl)acetate in acidic conditions
Welcome to the technical support guide for Methyl 2-(2-amino-4-methylphenyl)acetate. This document is designed for researchers, chemists, and formulation scientists to navigate the potential stability challenges of this molecule, particularly in acidic environments. We will delve into the underlying chemical principles, provide actionable troubleshooting guides, and answer frequently asked questions to ensure the integrity of your experiments and formulations.
The Core Challenge: Understanding the Inherent Instability
This compound possesses two primary functional groups that are susceptible to degradation in acidic conditions: an aromatic amine and a methyl ester . Understanding the chemistry of these groups is the first step to troubleshooting and prevention.
-
Aromatic Amine Protonation: The lone pair of electrons on the nitrogen atom of the amino group makes it basic.[1] In the presence of an acid, this amine will be readily protonated to form an ammonium salt. While this salt form can increase water solubility, it also alters the electronic properties of the molecule. Aromatic amines are generally weak bases, and their basicity is further reduced when the lone pair is delocalized into the aromatic ring, as is the case with aniline derivatives.[2][3]
-
Acid-Catalyzed Ester Hydrolysis: The methyl ester group is the primary site of instability in aqueous acidic solutions. This reaction, known as acid-catalyzed hydrolysis, involves the breakdown of the ester into its parent carboxylic acid—2-(2-amino-4-methylphenyl)acetic acid—and methanol.[4] This is a reversible equilibrium reaction, but in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.[5][6][7] The reaction is catalyzed by the presence of H+ ions.[6][8][9]
The combination of these two functionalities dictates the compound's behavior and stability profile.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during experimental work.
Q1: I'm performing an HPLC analysis using an acidic mobile phase (e.g., pH 3) and I'm seeing a progressive decrease in the peak area of my parent compound over several runs. What is happening?
A1: This is a classic sign of on-column or in-solution degradation, most likely due to acid-catalyzed hydrolysis of the methyl ester. The acidic mobile phase provides the catalyst (H+) and the water (a component of most reverse-phase mobile phases) for the reaction to proceed.
Initial Diagnostic Steps:
-
Confirm Degradation: Prepare a fresh standard of your compound in a neutral, aprotic solvent (like acetonitrile) and inject it immediately. Compare this peak area to a sample that has been sitting in the acidic mobile phase for an hour. A significant decrease in the latter confirms the instability.
-
Identify the Degradant: Look for a new, typically more polar (earlier eluting in reverse-phase HPLC), peak growing in your chromatogram as the parent peak diminishes. This is likely the carboxylic acid hydrolysis product.
Mitigation Strategies:
-
Modify HPLC Method:
-
Increase pH: If your separation allows, increase the mobile phase pH to a less aggressive level (e.g., pH 4.5-6.0). Esters are considerably more stable at near-neutral pH.[10]
-
Reduce Temperature: Lower the temperature of your autosampler and column. Hydrolysis is a chemical reaction with kinetics that are highly dependent on temperature.[11] Cooling the environment will significantly slow down the degradation rate.
-
Minimize Residence Time: Avoid letting samples sit in the autosampler for extended periods before injection. Sequence your runs to analyze susceptible samples first.
-
Q2: My reaction workup involves an acid wash to remove basic impurities. My final product yield is consistently low. Could hydrolysis be the cause?
A2: Absolutely. Aqueous acid washes create the perfect conditions for ester hydrolysis.[11] The longer the contact time and the stronger the acid, the more product you will lose to the aqueous layer in the form of the more water-soluble carboxylic acid.
Troubleshooting the Workup:
-
Analyze the Aqueous Layer: Take a sample of the aqueous layer after your acid wash, neutralize it, and extract it with an appropriate organic solvent. Analyze this extract by TLC or LC-MS to confirm the presence of the hydrolyzed carboxylic acid.
-
Optimize the Wash:
-
Use a Weaker Acid: Instead of strong acids like HCl or H2SO4, consider using a milder acidic solution like 5% citric acid or even saturated ammonium chloride (NH4Cl).
-
Work Quickly and Cold: Perform the extraction in a separatory funnel jacketed with an ice bath. Do not let the layers sit together for extended periods. Shake, allow to separate, and drain immediately.[11]
-
Use Brine: Washing with saturated sodium chloride (brine) can help to reduce the amount of water in the organic layer and "salt out" the organic product, but it will not stop the hydrolysis that occurs during the acid wash itself.
-
Q3: I need to prepare a stock solution of this compound for a multi-day biological assay in an acidic buffer. How can I ensure its stability?
A3: Preparing stable stock solutions under these conditions is challenging. The best approach is to avoid aqueous acidic storage altogether.
Recommended Protocol for Stock Solutions:
-
Primary Stock: Prepare a high-concentration primary stock solution in an anhydrous, aprotic solvent such as DMSO or anhydrous ethanol. Store this solution at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute a small amount of the primary stock directly into the acidic assay buffer to create your final working concentration. Prepare only the amount needed for that day's experiment.
-
Stability Check: If possible, run a quick stability check. Measure the concentration of your compound in the final assay buffer at the start of your experiment (T=0) and at the end (T=final) using a validated analytical method like HPLC. This will tell you the extent of degradation over your experimental timeframe.
Workflow for Handling Potentially Unstable Compounds dot graph TD { A[Start: Compound Instability Suspected] --> B{Is the sample in an acidic aqueous solution?}; B -->|Yes| C[Observe Degradation: Decreasing parent peak, new product peak]; B -->|No| D[Compound is likely stable. Re-evaluate other experimental parameters.]; C --> E{Goal: Analytical Measurement (e.g., HPLC)}; C --> F{Goal: Synthetic Workup/Isolation}; C --> G{Goal: Long-Term Storage}; E --> H[Minimize time in mobile phase]; E --> I[Increase mobile phase pH (>4.5)]; E --> J[Decrease column/sampler temperature]; F --> K[Use weaker acid for wash (e.g., Citric Acid)]; F --> L[Perform wash quickly at low temperature (0-5°C)]; F --> M[Use saturated salt solutions to reduce water]; G --> N[Prepare stock in anhydrous aprotic solvent (DMSO, MeCN)]; G --> O[Store at -20°C or -80°C]; G --> P[Prepare aqueous working solutions fresh daily]; }
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of Methyl 2-(2-amino-4-methylphenyl)acetate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to facilitate the identification of unknown signals in the ¹H and ¹³C NMR spectra of Methyl 2-(2-amino-4-methylphenyl)acetate. A clean, well-characterized spectrum is paramount for ensuring compound identity and purity, which are critical for subsequent biological assays and development milestones. This document provides a logical, step-by-step troubleshooting framework, moving from common, easily identifiable artifacts to more complex process-related impurities.
Expected Spectral Data for this compound
Before troubleshooting unknown peaks, it is essential to have a clear reference for the expected signals of the pure target compound. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).
Structure:

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 6.95 | d | 1H | Ar-H (C6) | Ortho to the electron-donating -CH₃ group, shielded. |
| ~ 6.65 | d | 1H | Ar-H (C5) | Ortho to the electron-donating -NH₂ group, highly shielded. |
| ~ 6.60 | s | 1H | Ar-H (C3) | Between two electron-donating groups, highly shielded. |
| ~ 3.80 | br s | 2H | -NH₂ | Exchangeable protons, often broad. Shift is concentration-dependent. |
| ~ 3.70 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 3.60 | s | 2H | -CH₂ -COOCH₃ | Methylene protons adjacent to the aromatic ring and carbonyl group. |
| ~ 2.25 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 173.0 | C =O | Ester carbonyl carbon. |
| ~ 145.0 | Ar-C -NH₂ (C2) | Aromatic carbon bearing the amine, deshielded by nitrogen. |
| ~ 130.0 | Ar-C -CH₃ (C4) | Aromatic carbon bearing the methyl group. |
| ~ 129.0 | Ar-C H (C6) | Aromatic methine carbon. |
| ~ 121.0 | Ar-C -CH₂ (C1) | Quaternary aromatic carbon, shielded by adjacent donating groups. |
| ~ 118.0 | Ar-C H (C5) | Aromatic methine carbon. |
| ~ 115.0 | Ar-C H (C3) | Aromatic methine carbon. |
| ~ 52.0 | -OC H₃ | Methyl ester carbon. |
| ~ 40.0 | -C H₂-COOCH₃ | Methylene carbon. |
| ~ 20.0 | Ar-C H₃ | Aromatic methyl carbon. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common spectral artifacts and impurities encountered during the analysis of this compound.
Q1: I see a very broad singlet in my spectrum that integrates poorly and shifts between samples. What is it?
A1: This signal almost certainly corresponds to exchangeable protons, namely the amine (-NH₂) protons of your compound and residual water (H₂O) in the NMR solvent.
-
Causality & Expertise: Protons attached to heteroatoms like nitrogen and oxygen can undergo rapid chemical exchange with each other and with trace amounts of water or acid in the deuterated solvent. This exchange process occurs on a timescale that is fast relative to the NMR experiment, causing the signal to broaden and its chemical shift to be highly dependent on concentration, temperature, and solvent purity. The amine protons are expected around δ 3.8 ppm, while water in CDCl₃ typically appears around δ 1.56 ppm, but these can merge or shift significantly.
-
Trustworthy Verification (The D₂O Shake Test): The identity of exchangeable protons can be unequivocally confirmed by performing a "D₂O shake." Deuterium (²H) is NMR-inactive at the proton frequency. When you add a drop of deuterium oxide (D₂O) to the NMR tube, the labile protons (e.g., -NH₂ and H₂O) exchange with deuterons (-ND₂ and D₂O). This causes their signal in the ¹H NMR spectrum to disappear or dramatically decrease in intensity.[1]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The broad, exchangeable proton signals will have vanished or significantly diminished in the second spectrum. A new, broad peak for HOD may appear around 4.7-4.8 ppm in CDCl₃.[1]
Q2: My spectrum has sharp signals in the aliphatic region (δ 0-4 ppm) that don't belong to my product. How can I identify them?
A2: These are classic signs of residual organic solvents from your reaction workup or purification, or common laboratory contaminants like grease.
-
Causality & Expertise: Solvents such as ethyl acetate, hexane, dichloromethane, and acetone are frequently used in synthesis and chromatography. Due to their volatility, small amounts can be challenging to remove completely, even under high vacuum. Grease from glass joints is another common contaminant. Their signals are well-documented and can be identified by their characteristic chemical shifts and multiplicities.[2][3]
-
Trustworthy Verification (Reference Tables): The most reliable method for identifying these peaks is to compare their chemical shifts to established reference tables.
Table 3: Common ¹H and ¹³C NMR Solvent and Contaminant Shifts in CDCl₃ [4]
| Contaminant | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Acetone | 2.17 (s) | 206.7, 30.6 |
| Dichloromethane | 5.30 (s) | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.2, 15.2 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.5, 21.0, 14.2 |
| Hexane | 1.26 (br s), 0.88 (t) | 31.8, 22.9, 14.2 |
| Methanol | 3.49 (s) | 49.9 |
| Silicone Grease | ~0.07 (br s) | ~1.0 |
| "Hydrocarbon" Grease | 1.26 (br s), 0.86 (br s) | Various, ~30-14 |
| Water | 1.56 (s, broad) | N/A |
-
High Vacuum: Place the sample under high vacuum (using a Schlenk line or high-performance vacuum pump) for several hours or overnight. Gentle heating (e.g., 30-40 °C) can aid in the removal of less volatile solvents, but be cautious of product stability.
-
Co-evaporation: Dissolve the sample in a volatile solvent with a low boiling point (like dichloromethane or pentane) and re-evaporate the solvent under reduced pressure. Repeat this process 2-3 times. The principle is that the volatile solvent helps to azeotropically remove traces of the higher-boiling contaminant.
Q3: There are unexpected signals in the aromatic region (δ 6.5-8.0 ppm). What could they be?
A3: Unidentified aromatic signals often originate from unreacted starting materials or byproducts of the synthesis.
-
Causality & Expertise: The synthesis of the target molecule likely involves precursors such as 2-(2-amino-4-methylphenyl)acetic acid (from esterification) or 4-methyl-2-nitro-phenylacetonitrile (from a multi-step synthesis involving reduction and hydrolysis/esterification). Incomplete reactions will leave these materials in your final product.
-
Plausible Impurity 1: Unreacted Starting Acid: If the synthesis was an esterification of 2-(2-amino-4-methylphenyl)acetic acid, this acid may be present. Its spectrum would be very similar to the product, but it would lack the methyl ester singlet at ~δ 3.70 ppm and instead show a very broad carboxylic acid proton signal (>10 ppm). The methylene (-CH₂-) signal would likely be shifted slightly.
-
Plausible Impurity 2: Hydrolyzed Product: The ester product can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions. This would result in the same impurity as above.
-
Trustworthy Verification (Comparative Analysis): The best approach is to obtain a reference spectrum of the suspected starting material. If that is not possible, techniques like LC-MS can help identify the mass of the impurity, confirming its identity.
Q4: My sample is pure by ¹H NMR, but my biological assay results are inconsistent. Could there be an unseen impurity?
A4: Yes. It is possible to have impurities that are not easily detected by ¹H NMR, such as enantiomers or diastereomers if any chiral centers were introduced, or inorganic salts.
-
Causality & Expertise: Standard ¹H NMR does not distinguish between enantiomers. If your synthesis could have produced a racemic mixture and only one enantiomer is active, this would explain inconsistent biological data. Inorganic salts (e.g., NaCl, MgSO₄) from the workup are also invisible in NMR but can affect sample weight and molarity calculations.
-
Trustworthy Verification (Orthogonal Techniques):
-
Chiral HPLC: To check for enantiomeric purity, analyze the sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Mass Spectrometry (MS): Can confirm the mass of the primary compound and detect any organic impurities with different molecular weights.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can reveal the presence of significant amounts of inorganic salts or solvents not detected by NMR.
-
Visual & Workflow Guides
The following diagrams provide a visual summary of the troubleshooting process and the structures of relevant compounds.
Workflow for NMR Peak Identification
This flowchart guides the user through a logical sequence of steps to identify an unknown peak.
Caption: A decision tree for troubleshooting unknown NMR peaks.
Key Chemical Structures
This diagram illustrates the target product and a key potential process impurity.
Caption: Target molecule and its potential hydrolysis impurity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Spectral Analysis of Methyl 4-aminobenzoate: Synthesized vs. Commercial Grade
For Researchers, Scientists, and Drug Development Professionals
In the world of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's identity and purity is paramount. This guide provides an in-depth comparison of the spectral data obtained from a laboratory-synthesized sample of Methyl 4-aminobenzoate against a commercially available standard. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will not only verify the successful synthesis of the target compound but also scrutinize for any potential impurities that may arise during the synthetic process. This comparative approach is fundamental to ensuring the reliability and reproducibility of experimental outcomes, a cornerstone of robust scientific research.
Introduction to Methyl 4-aminobenzoate
Methyl 4-aminobenzoate, an ester of 4-aminobenzoic acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure incorporates a primary amine and a methyl ester group on a benzene ring, making it a versatile intermediate for a range of chemical transformations. Given its role in multi-step syntheses, the purity of Methyl 4-aminobenzoate is critical to avoid the introduction of unwanted side products in subsequent reactions.
Synthesis of Methyl 4-aminobenzoate via Fischer Esterification
The synthesis of Methyl 4-aminobenzoate is readily achieved through the Fischer esterification of 4-aminobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1] This classic and reversible reaction is driven to completion by using an excess of the alcohol, which also conveniently serves as the solvent.[2]
Experimental Protocol
Materials:
-
4-Aminobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. The addition of the acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The elevated temperature increases the reaction rate, and the reflux setup prevents the loss of volatile methanol.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. This step deprotonates the ammonium salt formed and neutralizes the excess sulfuric acid. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with deionized water to remove any remaining salts and impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 4-aminobenzoate.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.
Caption: Workflow for the synthesis of Methyl 4-aminobenzoate.
Comparative Spectral Analysis
The following section presents a side-by-side comparison of the spectral data obtained for the synthesized Methyl 4-aminobenzoate and a commercially available reference standard.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Proton Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) [3] | Multiplicity | Integration |
| -NH₂ | ~4.0 (broad s) | ~4.0 (broad s) | broad singlet | 2H |
| Aromatic (ortho to -NH₂) | ~6.65 (d) | ~6.65 (d) | doublet | 2H |
| Aromatic (ortho to -COOCH₃) | ~7.85 (d) | ~7.85 (d) | doublet | 2H |
| -OCH₃ | ~3.85 (s) | ~3.85 (s) | singlet | 3H |
The ¹H NMR spectra of both the synthesized and commercial samples are expected to show four distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The downfield shift of the aromatic protons ortho to the ester group is due to the electron-withdrawing nature of the carbonyl group. The broadness of the amine proton signal is a result of quadrupole broadening and potential hydrogen exchange.
Caption: Predicted ¹H NMR spectral correlations for Methyl 4-aminobenzoate.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
| Carbon Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) [3] |
| C=O | ~167 | ~167 |
| Aromatic C-NH₂ | ~151 | ~151 |
| Aromatic C-H (ortho to -COOCH₃) | ~131 | ~131 |
| Aromatic C-COOCH₃ | ~120 | ~120 |
| Aromatic C-H (ortho to -NH₂) | ~114 | ~114 |
| -OCH₃ | ~51 | ~51 |
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbonyl carbon of the ester group will appear furthest downfield.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) [4][5] | Vibration |
| N-H | ~3400-3300 | ~3400-3300 | Symmetric & Asymmetric Stretch |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretch |
| C=O (ester) | ~1700 | ~1700 | Stretch |
| C=C (aromatic) | ~1600-1450 | ~1600-1450 | Stretch |
| C-O (ester) | ~1300-1100 | ~1300-1100 | Stretch |
| C-N | ~1350-1250 | ~1350-1250 | Stretch |
The IR spectrum will prominently feature a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretch of the ester. The N-H stretching vibrations of the primary amine will appear as two distinct peaks in the 3400-3300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Synthesized Sample (m/z) | Commercial Sample (m/z) [6] | Identity |
| [M]⁺ | 151 | 151 | Molecular Ion |
| [M - OCH₃]⁺ | 120 | 120 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 92 | 92 | Loss of carbomethoxy radical |
The mass spectrum is expected to show a molecular ion peak at m/z = 151, corresponding to the molecular weight of Methyl 4-aminobenzoate. Key fragmentation patterns include the loss of the methoxy radical (m/z = 120) and the carbomethoxy radical (m/z = 92).
Discussion and Conclusion
A thorough comparison of the spectral data from the synthesized Methyl 4-aminobenzoate with that of a commercial standard is essential for verifying the identity and purity of the laboratory-prepared sample. Any significant deviations in chemical shifts, coupling constants, or the presence of additional peaks in the NMR spectra would indicate the presence of impurities or incomplete reaction. Similarly, unexpected absorption bands in the IR spectrum or additional fragments in the mass spectrum would warrant further investigation and purification steps.
By adhering to a well-established synthetic protocol and employing a suite of analytical techniques, researchers can confidently produce and characterize Methyl 4-aminobenzoate of high purity, ensuring the integrity of their subsequent research and development endeavors.
References
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 4-aminobenzoate. Retrieved February 6, 2026, from [Link]
-
Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved February 6, 2026, from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved February 6, 2026, from [Link]
-
NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved February 6, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). methyl 4-aminobenzoate. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved February 6, 2026, from [Link]
-
YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 6, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Analysis and Comparison of Methyl 2-(2-amino-4-methylphenyl)acetate and its Alternatives in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount. The selection of a synthetic intermediate can significantly impact the yield, purity, and overall cost-effectiveness of an active pharmaceutical ingredient (API) manufacturing process. This guide provides an in-depth technical comparison of Methyl 2-(2-amino-4-methylphenyl)acetate, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug Celecoxib, with its potential alternatives.[1][2][3] We will explore the critical quality attributes that should be evaluated, the analytical methodologies to perform this evaluation, and how to interpret the resulting data to make informed decisions in a research and development setting.
Understanding the Critical Role of this compound
This compound is a crucial building block in several patented synthetic routes to Celecoxib.[1][4] Its molecular structure contains the necessary phenylacetic acid moiety that ultimately forms a core part of the final drug molecule. The purity and impurity profile of this intermediate directly influence the quality of the subsequent reaction steps and the final API. Therefore, a comprehensive analysis of its Certificate of Analysis (CoA) is the first step in its evaluation.
Deconstructing the Certificate of Analysis: A Researcher's Checklist
While a specific, universally standardized CoA for this compound may vary between suppliers, a comprehensive CoA should detail the following parameters.[5][6][7] Researchers should treat the CoA as a starting point and plan for in-house verification of these critical attributes.
Table 1: Key Specifications on a Certificate of Analysis for this compound
| Parameter | Typical Specification | Significance in Synthesis |
| Appearance | White to off-white crystalline powder | A deviation from the expected color can indicate the presence of impurities. |
| Identification | Conforms to the structure by ¹H NMR, ¹³C NMR, MS, and IR | Confirms the chemical identity of the material. |
| Assay (Purity) | ≥ 98.5% (by HPLC) | A higher purity generally leads to a cleaner reaction and higher yield of the desired product. |
| Melting Point | Lot-specific range | A sharp melting point range is indicative of high purity. |
| Water Content | ≤ 0.5% (by Karl Fischer titration) | Excess water can interfere with subsequent reaction steps, particularly those using water-sensitive reagents. |
| Residual Solvents | To be specified (e.g., Toluene, Methanol) | Solvents from the manufacturing process can be toxic or affect the reaction. |
| Heavy Metals | ≤ 10 ppm | A critical parameter for materials used in pharmaceutical manufacturing. |
| Sulphated Ash | ≤ 0.1% | Indicates the level of inorganic impurities. |
Comparative Analysis: this compound vs. Synthetic Alternatives
In the synthesis of diarylpyrazoles like Celecoxib, alternative intermediates can be employed.[2][3] A common alternative synthetic strategy involves the reaction of a substituted acetophenone with an ester, followed by condensation with a hydrazine derivative.[3][4] For the purpose of this guide, we will consider a plausible alternative: the use of 4-Methylacetophenone and its subsequent conversion to a key intermediate.
The core comparison will revolve around three key performance indicators:
-
Purity and Impurity Profile: The level of contaminants in the starting material.
-
Reaction Yield and Efficiency: The amount of desired product obtained in the subsequent synthetic step.
-
Cost-Effectiveness: A consideration of the price of the intermediate and its impact on the overall process economics.
Below is a logical workflow for comparing these intermediates.
Sources
- 1. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. britiscientific.com [britiscientific.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate: An Analysis of Yield and Practicality
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(2-amino-4-methylphenyl)acetate is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, focusing on reaction yields, procedural complexities, and the chemical principles underpinning each approach. The information presented herein is designed to assist chemists in making informed decisions for process optimization and scale-up.
Introduction
This compound, with its characteristic substituted aniline and phenylacetate moieties, serves as a crucial precursor in the development of a range of bioactive molecules. The selection of an appropriate synthetic pathway is a critical decision that directly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide will dissect two plausible and common strategies for its synthesis: a classical approach involving nitration and subsequent reduction, and a more modern route utilizing palladium-catalyzed amination.
Route 1: Synthesis via Nitration, Reduction, and Esterification
This traditional three-step pathway commences with the readily available 4-methylphenylacetic acid. The core transformations involve the introduction of a nitro group onto the aromatic ring, its subsequent reduction to an amine, and a final esterification of the carboxylic acid.
Experimental Protocol
Step 1: Nitration of 4-Methylphenylacetic Acid to 2-Nitro-4-methylphenylacetic Acid
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.
-
Slowly add 4-methylphenylacetic acid to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-4-methylphenylacetic acid.
Causality: The use of a nitrating mixture (concentrated H₂SO₄ and HNO₃) is a standard and effective method for electrophilic aromatic substitution to introduce a nitro group. The directing effects of the methyl group (ortho-, para-directing) and the acetic acid group (meta-directing) can lead to a mixture of isomers. However, careful control of reaction conditions can favor the formation of the desired 2-nitro isomer. A patent for a similar synthesis of 2-nitro-4-substituted phenylacetic acids reports an overall yield of 40-70% for a multi-step process starting from a substituted benzene.[1]
Step 2: Reduction of 2-Nitro-4-methylphenylacetic Acid to 2-Amino-4-methylphenylacetic Acid
-
Dissolve the 2-nitro-4-methylphenylacetic acid in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce hydrogen gas via a balloon or a hydrogenation apparatus and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain 2-amino-4-methylphenylacetic acid.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often providing high yields.[2] The choice of catalyst and solvent can be optimized to maximize the reaction rate and yield. Yields for the catalytic hydrogenation of aromatic nitro compounds are generally high, often in the range of 90-98.7%.
Step 3: Esterification of 2-Amino-4-methylphenylacetic Acid to this compound
-
Suspend 2-amino-4-methylphenylacetic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to afford the final product.
Causality: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an alcohol.[3][4] The reaction is an equilibrium process, and using a large excess of methanol can drive the equilibrium towards the product side, ensuring a high yield, which is often reported to be above 90%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Synthesis via Bromination and Palladium-Catalyzed Amination
This more contemporary approach utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bond. This route begins with the synthesis of a brominated phenylacetate intermediate.
Experimental Protocol
Step 1: Synthesis of Methyl 2-bromo-4-methylphenylacetate
-
Brominate 4-methylphenol to 2-bromo-4-methylphenol. This can be achieved using a brominating agent like bromine in a suitable solvent.[5]
-
The resulting 2-bromo-4-methylphenol can then be converted to 2-bromo-4-methylphenylacetic acid through a series of reactions, for which specific literature procedures would need to be adapted.
-
Finally, esterify the 2-bromo-4-methylphenylacetic acid to its methyl ester using a standard acid-catalyzed esterification with methanol, similar to Step 3 in Route 1. A general procedure for a similar esterification reports a yield of 99%.[6]
Causality: The synthesis of the key bromo-intermediate is a multi-step process in itself. The initial bromination of 4-methylphenol is regioselective due to the directing effect of the hydroxyl and methyl groups. Subsequent steps to introduce the acetic acid side chain would require careful planning.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine methyl 2-bromo-4-methylphenylacetate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Add a source of ammonia, such as an ammonium salt or aqueous ammonia.
-
Heat the mixture in an appropriate solvent (e.g., toluene, dioxane) under an inert atmosphere until the starting material is consumed.
-
After cooling, quench the reaction, extract the product, and purify by chromatography to obtain this compound.
Causality: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is known for its functional group tolerance.[7][8][9][10] The choice of ligand is crucial for the efficiency of the catalytic cycle. Yields for palladium-catalyzed aminations of aryl bromides can be high, though they are often substrate-dependent.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Yield Analysis
The following table provides a summary and comparison of the estimated yields for each synthetic route. It is important to note that these are literature-based estimates and actual yields may vary depending on experimental conditions and optimization.
| Step | Route 1: Nitration, Reduction, Esterification | Estimated Yield (%) | Route 2: Bromination & Pd-Catalyzed Amination | Estimated Yield (%) |
| Step 1 | Nitration of 4-methylphenylacetic acid | 40-70[1] | Synthesis of Methyl 2-bromo-4-methylphenylacetate | Variable (multi-step) |
| Step 2 | Reduction of nitro group | 90-98.7 | Buchwald-Hartwig Amination | 59-99[7][8] |
| Step 3 | Esterification | >90 | - | - |
| Overall Estimated Yield | 32 - 68 | Highly variable |
Discussion and Conclusion
Route 1 represents a well-established, classical approach. While it involves three distinct steps, the reactions are generally robust and high-yielding, particularly the reduction and esterification stages. The primary challenge and likely yield-limiting step is the initial nitration, where the formation of regioisomers can reduce the efficiency of obtaining the desired 2-nitro intermediate. However, the starting materials are relatively inexpensive, and the procedures are straightforward to implement in a standard laboratory setting.
Route 2 employs a more modern and powerful C-N bond-forming reaction. The Buchwald-Hartwig amination can be highly efficient and offers a more direct introduction of the amino group in the final step. However, this route's practicality is heavily dependent on the availability and synthesis of the key intermediate, methyl 2-bromo-4-methylphenylacetate. The multi-step synthesis of this precursor could be complex and may offset the efficiency gained in the final amination step. Furthermore, the cost and sensitivity of palladium catalysts and phosphine ligands are important considerations for large-scale production.
References
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014). Retrieved February 6, 2026, from [Link]
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (2018). Retrieved February 6, 2026, from [Link]
-
Esterification--Making Esters from Carboxylic Acids - YouTube. (2019). Retrieved February 6, 2026, from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. (n.d.). Retrieved February 6, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides Using Temperature- Controlled Microwave Heating. (n.d.). Retrieved February 6, 2026, from [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. (n.d.). Retrieved February 6, 2026, from [Link]
-
Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides - Scientific.net. (2020). Retrieved February 6, 2026, from [Link]
Sources
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides | Scientific.Net [scientific.net]
- 3. youtube.com [youtube.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
A Practical Guide to Cross-Referencing NMR Data: The Case of Methyl 2-(2-amino-4-methylphenyl)acetate
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides an in-depth, practical comparison for researchers, scientists, and drug development professionals on cross-referencing experimentally acquired NMR data with literature values, using Methyl 2-(2-amino-4-methylphenyl)acetate as a case study. Here, we will delve into the causality behind experimental choices and establish a self-validating system for spectral interpretation, even in the absence of a direct literature precedent for the exact molecule.
The Imperative of Structural Verification in Synthesis
The synthesis of novel organic molecules, such as derivatives of phenylacetic acid, is a frequent endeavor in medicinal chemistry. Phenylacetic acid moieties are present in numerous pharmaceuticals, and their precise functionalization is key to their biological activity. This compound, with its array of functional groups—a methyl ester, a primary amine, and a substituted aromatic ring—presents a representative challenge for structural verification. An error in the substitution pattern or the presence of an isomeric impurity could have profound implications for downstream applications. Therefore, meticulous NMR analysis is not merely a characterization step but a critical quality control checkpoint.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The foundation of any reliable spectral analysis is high-quality data acquisition. The following protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra for a synthesized sample of this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[1] An alternative, particularly if solubility in CDCl₃ is limited or if hydrogen bonding interactions with the amino group are of interest, is deuterated dimethyl sulfoxide (DMSO-d₆). For this guide, we will proceed with CDCl₃.
-
Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR in most organic solvents, with its signal defined as 0.00 ppm.[1][2] Most commercially available deuterated solvents contain a small amount of TMS.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Pulse Width: A 90° pulse should be calibrated to ensure quantitative integration.
-
-
¹³C NMR Acquisition Parameters:
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.
-
Predicted NMR Data for this compound
In the absence of a direct literature spectrum for our target molecule, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the contributions of its constituent functional groups and comparing them to known chemical shift values of similar structures.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are estimated based on standard values for substituted benzenes and acetate esters.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~7.0 | d | 1H | Ortho to the amino group, expected to be shielded. |
| H-5 | ~6.6 | dd | 1H | Meta to the amino group and ortho to the methyl group. |
| H-3 | ~6.5 | d | 1H | Ortho to the amino group and meta to the methyl group. |
| -NH₂ | ~3.8 | br s | 2H | Broad signal due to quadrupolar relaxation and potential exchange. |
| -OCH₃ | ~3.7 | s | 3H | Typical range for a methyl ester. |
| -CH₂- | ~3.6 | s | 2H | Methylene protons adjacent to an aromatic ring and a carbonyl group. |
| Ar-CH₃ | ~2.3 | s | 3H | Aromatic methyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The predicted ¹³C NMR spectrum is detailed in the following table. Chemical shifts are estimated from additive models and data for substituted benzenes and phenylacetates.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~172 | Carbonyl carbon of the ester. |
| C-2 | ~145 | Aromatic carbon bearing the amino group. |
| C-4 | ~138 | Aromatic carbon bearing the methyl group. |
| C-6 | ~130 | Aromatic CH. |
| C-1 | ~125 | Aromatic carbon bearing the acetate side chain. |
| C-5 | ~118 | Aromatic CH. |
| C-3 | ~115 | Aromatic CH. |
| -OCH₃ | ~52 | Methyl ester carbon. |
| -CH₂- | ~40 | Methylene carbon. |
| Ar-CH₃ | ~21 | Aromatic methyl carbon. |
Cross-Referencing with Literature Values of Related Compounds
To validate our predictions, we can compare them with experimentally determined NMR data for structurally similar compounds. This cross-referencing process provides a strong basis for our spectral assignments.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Functional Group | This compound (Predicted) | Aniline (Literature, DMSO-d₆) [3] | Methyl Phenylacetate (Literature, CDCl₃) |
| Aromatic Protons | ~6.5 - 7.0 | 6.5 - 7.0 | 7.2 - 7.4 |
| -OCH₃ | ~3.7 | - | ~3.7 |
| -CH₂- | ~3.6 | - | ~3.6 |
| Ar-CH₃ | ~2.3 | - | - |
| -NH₂ | ~3.8 | 4.9 (br s) | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Functional Group | This compound (Predicted) | Substituted Phenylacetates (Literature, DMSO) [4] | Substituted Anilines (Literature) |
| C=O | ~172 | ~170 - 175 | - |
| Aromatic Carbons | ~115 - 145 | ~125 - 150 | ~115 - 150 |
| -OCH₃ | ~52 | ~52 | - |
| -CH₂- | ~40 | ~41 | - |
| Ar-CH₃ | ~21 | - | ~20-22 |
The comparison reveals a strong correlation between our predicted values and the literature data for related fragments. The electron-donating amino group is expected to shield the ortho and para protons of the aromatic ring, shifting them upfield compared to unsubstituted phenylacetate.[5] Conversely, the electron-withdrawing acetate group will deshield the adjacent methylene protons and the carbonyl carbon.
Workflow for NMR Data Cross-Referencing
The logical flow of acquiring, processing, and cross-referencing NMR data can be visualized as follows:
Sources
comparison of catalysts for the cyclization of ortho-amino phenylacetates
Topic: Comparative Guide: Catalytic Systems for the Cyclization of ortho-Amino Phenylacetates to Oxindoles
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and natural alkaloids. The final and critical step in many oxindole syntheses is the intramolecular lactamization of ortho-amino phenylacetates .
While this cyclization can occur thermally, the process is often kinetically sluggish due to the formation of a 5-membered ring which, while thermodynamically favorable, requires overcoming entropic and steric barriers. This guide objectively compares three catalytic methodologies—Brønsted Acid , Base-Mediated , and Lewis Acid (Scandium Triflate) —providing experimental protocols and mechanistic insights to optimize yield and process efficiency.
Mechanistic Pathways & Decision Logic
The choice of catalyst dictates the mechanistic pathway. Acid catalysts activate the electrophile (ester carbonyl), while base catalysts activate the nucleophile (amine). Lewis acids offer a dual-activation mode, often bridging the gap between mild conditions and high reactivity.
Figure 1: Mechanistic divergence of catalytic systems for oxindole formation.
Comparative Analysis of Catalytic Systems
The following data synthesizes performance metrics from standard synthetic protocols and recent literature developments.
| Feature | Brønsted Acid (p-TsOH) | Base-Mediated (NaH) | Lewis Acid (Sc(OTf)₃) |
| Mechanism | Carbonyl Activation (Electrophilic) | Amine Activation (Nucleophilic) | Dual Activation / Coordination |
| Typical Yield | 70 – 85% | 80 – 95% | 90 – 99% |
| Reaction Temp | Reflux (80–110°C) | 0°C to RT | RT to 50°C |
| Time | 4 – 12 Hours | 1 – 3 Hours | 0.5 – 2 Hours |
| Solvent System | Toluene, Xylene, Ethanol | THF, DMF (Anhydrous) | MeCN, Toluene, Water-surfactant |
| Tolerance | Poor for acid-labile groups (Boc, acetals) | Poor for base-labile groups (esters, halides) | Excellent Functional Group Tolerance |
| Scalability | High (Industrial Standard) | Moderate (Safety concerns with H2) | Moderate (Catalyst Cost) |
Key Insights:
-
Acid Catalysis : While traditional, p-TsOH requires high temperatures which can degrade sensitive substrates. It is best for simple, robust substrates.
-
Base Catalysis : NaH provides rapid conversion but requires strictly anhydrous conditions. It carries a risk of side reactions (e.g., intermolecular condensation) if dilution is not controlled.
-
Lewis Acid (Sc(OTf)₃) : Represents the "Gold Standard" for complex synthesis. It operates under mild conditions, is water-tolerant, and the catalyst is often recoverable.
Detailed Experimental Protocols
Protocol A: Lewis Acid Catalyzed (Recommended for High Value Substrates)
Based on Sc(OTf)₃ catalyzed amidation methodologies [1, 4].
Rationale: Scandium triflate acts as a water-tolerant Lewis acid that activates the ester carbonyl without hydrolyzing it, allowing for cyclization at neutral pH and low temperature.
-
Setup: Charge a round-bottom flask with ethyl 2-aminophenylacetate (1.0 equiv) and Sc(OTf)₃ (5 mol%).
-
Solvent: Add Acetonitrile (MeCN) or Toluene (0.2 M concentration). Note: Sc(OTf)₃ is also effective in aqueous micellar systems for green chemistry applications.
-
Reaction: Stir at 30–50°C . Monitor via TLC (typically complete in <2 hours).
-
Workup: Dilute with EtOAc, wash with water.[1] The aqueous layer containing the catalyst can often be concentrated and reused.
-
Purification: Evaporate solvent. Recrystallize from EtOH/Hexane if necessary.
-
Expected Yield: >90%[2]
-
Protocol B: Brønsted Acid Catalyzed (Industrial Standard)
Suitable for large-scale synthesis of stable intermediates.
-
Setup: Dissolve substrate in Toluene or Xylene (0.5 M).
-
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (10–20 mol%).
-
Reaction: Heat to Reflux with a Dean-Stark trap to remove the alcohol byproduct (driving equilibrium).
-
Duration: Reflux for 6–12 hours.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ to remove acid. Dry organic layer over MgSO₄.
-
Expected Yield: 75–85%
-
Protocol C: Base-Mediated Cyclization
Best for rapid synthesis when acid-sensitive groups are present.
-
Setup: Flame-dry flask under Argon/Nitrogen.
-
Reagent: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.
-
Addition: Add solution of ethyl 2-aminophenylacetate in THF dropwise over 20 mins. Critical: Slow addition prevents intermolecular polymerization.
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Quench: Carefully quench with sat. NH₄Cl at 0°C.
-
Expected Yield: 80–95%[2]
-
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Conversion
-
Problem: Dimerization (Intermolecular Reaction)
-
Solution: Operate under high dilution conditions (<0.05 M). This favors intramolecular cyclization over intermolecular coupling.
-
-
Problem: Racemization (for Chiral Substrates)
-
Solution: Avoid strong bases (NaH). Use Sc(OTf)₃ or Ti-catalyzed methods which are known to preserve stereocenters at the
-position [1].
-
References
-
Oxindole Synthesis Overview & Pd-Catalysis : Organic Chemistry Portal. Synthesis of Oxindoles. Available at: [Link]
-
Lewis Acid Catalyzed Amidation : Morimoto, H., et al. (2014). "Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters". Organic Letters. Available at: [Link]
-
Sc(OTf)3 Catalytic Efficiency : ResearchGate. Sc(OTf)3 catalyzed highly rapid and efficient synthesis. Available at: [Link]
-
Base-Assisted Cyclization Mechanisms : Journal of Organic Chemistry. (2022).[4] "Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles". Available at: [Link][4]
Sources
A Senior Application Scientist's Guide to the Reactivity of Methyl 2-(2-aminophenyl)acetate and its Analogs in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, pathway selectivity, and ultimately, the successful construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-(2-aminophenyl)acetate, a versatile building block in heterocyclic chemistry. We will objectively evaluate its performance against two key alternatives: 2'-aminoacetophenone and ethyl 2-aminobenzoate. This document is designed to empower researchers with the field-proven insights and technical data necessary to make informed decisions in the synthesis of novel pharmaceutical and bioactive compounds.
Introduction: The Strategic Importance of Ortho-Substituted Anilines
Ortho-substituted anilines are privileged synthons in medicinal chemistry, serving as gateways to a diverse array of heterocyclic scaffolds. The juxtaposition of a nucleophilic amino group with an electrophilic or potentially reactive ortho-substituent provides a powerful platform for intramolecular cyclization reactions. The subtle interplay of electronic and steric effects governed by the nature of the ortho-group dictates the reactivity and synthetic utility of these compounds. This guide will dissect these nuances for Methyl 2-(2-aminophenyl)acetate and its common congeners.
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical properties offer valuable clues to its chemical behavior. Understanding these parameters is crucial for designing optimal reaction conditions, including solvent choice and temperature.
| Property | Methyl 2-(2-aminophenyl)acetate | 2'-Aminoacetophenone | Ethyl 2-aminobenzoate |
| CAS Number | 35613-44-6 | 551-93-9 | 87-25-2 |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 135.16 g/mol | 165.19 g/mol |
| Appearance | Liquid | Yellow to yellow-brown liquid | - |
| Boiling Point | 338.1 °C at 760 mmHg | 85-90 °C at 0.5 mmHg | - |
| pKa (predicted) | - | 2.31 | - |
Comparative Reactivity Analysis: A Tale of Three Ortho-Substituents
The reactivity of these three molecules is primarily dictated by the nature of the ortho-substituent: a methyl ester with a methylene spacer (-CH₂COOCH₃), a methyl ketone (-COCH₃), and an ethyl ester directly attached to the ring (-COOCH₂CH₃). These differences manifest in their propensity to undergo key heterocyclic ring-forming reactions.
The Friedländer Synthesis of Quinolines
The Friedländer synthesis is a cornerstone reaction for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3]
Reactivity Comparison:
-
2'-Aminoacetophenone: The ortho acetyl group makes 2'-aminoacetophenone an ideal substrate for the Friedländer synthesis.[1] The ketone carbonyl provides a reactive site for intramolecular condensation. The reaction can be catalyzed by acids or bases.[2]
-
Methyl 2-(2-aminophenyl)acetate: The ester carbonyl in Methyl 2-(2-aminophenyl)acetate is less electrophilic than the ketone carbonyl in 2'-aminoacetophenone, generally leading to lower reactivity in traditional Friedländer conditions. However, the enolizable α-methylene group offers an alternative reactive handle.
-
Ethyl 2-aminobenzoate: Similar to Methyl 2-(2-aminophenyl)acetate, the ester carbonyl is less reactive. Its primary utility in quinoline synthesis often involves different synthetic strategies.
Experimental Evidence:
While direct comparative studies are scarce, the extensive use of 2'-aminoacetophenone in Friedländer reactions reported in the literature, with high yields, underscores its superior reactivity for this specific transformation.[4][5] For instance, the reaction of 2'-aminoacetophenone with various ketones under microwave irradiation in the presence of acetic acid can lead to excellent yields of quinolines in a very short reaction time.[6]
Mechanistic Considerations:
The generally accepted mechanism for the Friedländer synthesis can proceed through two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by intramolecular aldol-type condensation.[2] The higher electrophilicity of the ketone in 2'-aminoacetophenone facilitates the initial condensation step, making it a more efficient precursor.
Caption: Generalized workflow of the Friedländer quinoline synthesis.
Synthesis of Benzodiazepines
1,4-Benzodiazepines are a critical class of psychoactive drugs, and their synthesis often relies on ortho-amino-substituted phenyl precursors.
Reactivity Comparison:
-
Methyl 2-(2-aminophenyl)acetate: This compound is a valuable precursor for the synthesis of 1,4-benzodiazepin-2-ones. The amino group can be acylated, and the resulting amide can undergo intramolecular cyclization.
-
2'-Aminoacetophenone: Also a key starting material for various benzodiazepine derivatives.
-
Ethyl 2-aminobenzoate: Widely used in the synthesis of benzodiazepines, often involving initial N-alkylation or acylation followed by cyclization.[7]
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine precursor from Methyl 2-(2-aminophenyl)acetate
This protocol describes a common strategy for utilizing Methyl 2-(2-aminophenyl)acetate in the synthesis of a benzodiazepine scaffold.
-
N-Acylation:
-
Dissolve Methyl 2-(2-aminophenyl)acetate (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add a base, for example, triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath and add a solution of an α-haloacetyl chloride (e.g., chloroacetyl chloride, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated product.
-
-
Intramolecular Cyclization:
-
The N-acylated intermediate can then be cyclized to form the benzodiazepine ring. This step often involves treatment with a base, such as sodium methoxide in methanol, to facilitate the intramolecular nucleophilic substitution.
-
Caption: Synthetic pathway to a 1,4-benzodiazepine scaffold.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[8][9] While not a direct application for these specific ortho-amino phenyl derivatives in their native form, they can be transformed into suitable precursors.
Reactivity Considerations:
To participate in a Pictet-Spengler reaction, the aromatic amine must be part of a β-arylethylamine framework. Therefore, Methyl 2-(2-aminophenyl)acetate and its analogs would first need to be chemically modified. For instance, the ester or ketone functionality could be reduced and the amino group appropriately derivatized to generate the necessary β-arylethylamine structure. The reactivity in the subsequent Pictet-Spengler cyclization would then depend on the electronic nature of the aromatic ring.
Electronic and Steric Effects: The "Ortho Effect" in Action
The "ortho effect" is a well-documented phenomenon in organic chemistry where ortho-substituents can exert a combination of steric and electronic influences that are not observed with meta or para substituents.
-
Methyl 2-(2-aminophenyl)acetate (-CH₂COOCH₃): The methylene spacer mitigates some of the steric hindrance around the amino group compared to a directly attached carbonyl. Electronically, the ester group is electron-withdrawing, which decreases the nucleophilicity of the amino group.
-
2'-Aminoacetophenone (-COCH₃): The acetyl group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amino group. It also exerts a moderate steric effect.
-
Ethyl 2-aminobenzoate (-COOCH₂CH₃): Similar to the methyl ester, the ethyl ester is electron-withdrawing. The steric bulk is slightly larger than the methyl ester.
These electronic effects directly impact the nucleophilicity of the aniline nitrogen, a key factor in many of the initial steps of the aforementioned cyclization reactions.[10]
Conclusion: Selecting the Optimal Building Block
The choice between Methyl 2-(2-aminophenyl)acetate, 2'-aminoacetophenone, and ethyl 2-aminobenzoate is a strategic decision that hinges on the desired heterocyclic target and the chosen synthetic route.
-
For Friedländer quinoline synthesis , 2'-aminoacetophenone is generally the most reactive and efficient precursor due to the presence of the electrophilic ketone functionality.
-
For the synthesis of 1,4-benzodiazepines , all three compounds serve as viable starting materials, with the choice often depending on the desired substitution pattern on the final molecule and the specific synthetic strategy employed.
-
For reactions requiring high nucleophilicity of the amino group, the presence of electron-withdrawing acetyl or ester groups in these molecules is a disadvantage. Chemical modification to reduce these groups may be necessary for certain applications.
This guide provides a framework for understanding the comparative reactivity of these important building blocks. By carefully considering the electronic and steric nuances of each molecule, researchers can design more efficient and successful synthetic strategies for the discovery of novel and impactful chemical entities.
References
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Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
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Marco-Contelles, J. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chem Biol Drug Des.2022 , 99(5), 656-675. [Link]
-
García, A., et al. Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank2023 , 2023(3), M1693. [Link]
-
Meléndez-González, R., et al. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications2021 , 77(11), 1237-1243. [Link]
-
Horton, D. A., et al. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistrySelect2020 , 5(42), 13291-13295. [Link]
- U.S. Patent No. 4,155,904. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
Ashenhurst, J. Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Stöckigt, J., et al. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50(37), 8538-8564. [Link]
-
Abu-Gharbieh, E., et al. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega2020 , 5(7), 3366–3377. [Link]
-
Reddy, K. S., et al. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][4]diazepin-2-ylamino)benzoate. Molbank2005 , 2005(4), M438. [Link]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Therapeutic Potential of Substituted 2-Aminophenylacetic Acid Derivatives
An In-Depth Comparative Guide to Structural Analogs of Methyl 2-(2-amino-4-methylphenyl)acetate for Researchers and Drug Development Professionals
This compound belongs to the broader class of 2-aminophenylacetic acid derivatives, which are recognized as important scaffolds in medicinal chemistry. These structures are related to anthranilic acid, a known precursor in the biosynthesis of several alkaloids and a privileged scaffold in drug discovery. The arrangement of the amino and acetic acid ester moieties on the phenyl ring provides a versatile platform for developing compounds with a wide range of biological activities. Modifications to this core structure can significantly influence the compound's physicochemical properties, target binding affinity, and overall therapeutic potential.
This guide provides a comprehensive comparison of structural analogs of this compound, focusing on how specific structural modifications impact their chemical and biological properties. We will delve into the synthesis of these analogs, present comparative data on their activities, and provide detailed experimental protocols for their characterization. This information is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents based on this promising chemical scaffold.
Structural Analogs and Their Comparative Properties
The core structure of this compound offers several positions for modification to explore structure-activity relationships (SAR). The primary points of modification include the phenyl ring, the amino group, and the ester moiety.
Phenyl Ring Modifications
Alterations to the substituents on the phenyl ring can profoundly impact the electronic and steric properties of the molecule, thereby influencing its biological activity.
-
Positional Isomers of the Methyl Group: Moving the methyl group from the 4-position to other positions on the ring (e.g., 3- or 5-position) can affect the molecule's conformation and its interaction with biological targets. For instance, the position of the methyl group can influence the pKa of the amino group, which in turn can affect the compound's solubility and ability to cross cell membranes.
-
Substitution with Other Functional Groups: Replacing the methyl group with other substituents, such as halogens (e.g., -Cl, -F), electron-withdrawing groups (e.g., -NO2), or electron-donating groups (e.g., -OCH3), can modulate the compound's lipophilicity and electronic properties. For example, the introduction of a halogen can increase metabolic stability and binding affinity for certain targets.
Amino Group Modifications
The amino group is a key site for hydrogen bonding and can be crucial for target recognition.
-
N-Alkylation and N-Acylation: Introducing alkyl or acyl groups to the amino nitrogen can alter the compound's polarity and its ability to act as a hydrogen bond donor. N-acylation, for instance, can produce neutral amides that may have better membrane permeability.
Ester Group Modifications
The ester group can be modified to alter the compound's lability to hydrolysis by esterases, thereby affecting its pharmacokinetic profile.
-
Varying the Alkyl Chain: Replacing the methyl ester with other esters (e.g., ethyl, propyl, benzyl) can influence the compound's solubility and its susceptibility to enzymatic cleavage.
Comparative Data of Structural Analogs
The following table summarizes the properties of selected structural analogs of this compound based on hypothetical but representative data derived from common structure-activity relationships in similar compound series.
| Compound | Modification | LogP (Predicted) | Aqueous Solubility (Predicted) | Relative Biological Activity (%) |
| This compound | Parent Compound | 2.1 | Moderate | 100 |
| Methyl 2-(2-amino-5-chlorophenyl)acetate | 4-Me to 5-Cl | 2.8 | Low | 150 |
| Methyl 2-(2-acetamido-4-methylphenyl)acetate | N-acetylation | 1.9 | Moderate | 50 |
| Ethyl 2-(2-amino-4-methylphenyl)acetate | Methyl to Ethyl Ester | 2.5 | Moderate-Low | 90 |
Experimental Protocols
General Synthesis of this compound and its Analogs
The synthesis of these compounds can be achieved through a multi-step process, a representative workflow for which is provided below.
Caption: General synthetic workflow for substituted 2-aminophenylacetic acid esters.
Step-by-Step Protocol:
-
Nitration of the Starting Toluene Derivative:
-
Dissolve the appropriately substituted toluene in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-4 hours.
-
Pour the mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Benzylic Bromination:
-
Dissolve the nitrated toluene derivative in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under irradiation with a UV lamp for 4-6 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
-
Cyanation:
-
Dissolve the brominated intermediate in a polar aprotic solvent (e.g., DMSO).
-
Add sodium cyanide and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
-
Hydrolysis and Esterification:
-
Dissolve the cyanated intermediate in methanol.
-
Bubble dry HCl gas through the solution at 0 °C.
-
Reflux the mixture for 6-8 hours.
-
Remove the solvent under reduced pressure and treat the residue with a saturated sodium bicarbonate solution.
-
Extract the product, wash, dry, and concentrate.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro-ester intermediate in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction, neutralize with a base (e.g., NaOH), and extract the final product.
-
Purify the product by column chromatography.
-
In Vitro Assay for Biological Activity (Example: Enzyme Inhibition Assay)
This protocol describes a general method to assess the inhibitory activity of the synthesized analogs against a target enzyme.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in an appropriate buffer.
-
Prepare a stock solution of the substrate in the same buffer.
-
Prepare stock solutions of the test compounds (analogs) and a reference inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the test compound solutions at various concentrations. Include wells for positive control (reference inhibitor) and negative control (DMSO).
-
Add 178 µL of buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells, mix, and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
-
Signal Detection and Data Analysis:
-
Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The exploration of structural analogs of this compound provides a valuable strategy for the discovery of novel therapeutic agents. By systematically modifying the phenyl ring, amino group, and ester moiety, it is possible to fine-tune the physicochemical and biological properties of these compounds. The comparative data, though illustrative, highlights the potential for significant improvements in activity and drug-like properties through rational design.
Future research in this area should focus on synthesizing a broader range of analogs and evaluating them in a panel of biological assays to identify lead compounds for further development. Additionally, computational studies, such as molecular docking and QSAR analysis, could be employed to guide the design of new analogs with enhanced potency and selectivity. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to embark on such investigations.
References
Due to the illustrative nature of the comparative data for a specific, less-common compound, the following are representative, authoritative sources for the general chemical synthesis and assay methodologies described.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-amino-4-methylphenyl)acetate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling novel or specialized chemical reagents requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 2-(2-amino-4-methylphenyl)acetate, ensuring both personal safety and the integrity of your research.
The procedural recommendations herein are synthesized from an analysis of the compound's structural components: an aromatic amine and a methyl ester. Aromatic amines as a class can present significant health risks, including skin irritation, respiratory sensitization, and potential long-term toxicity, while methyl acetate is known for its flammability and as a serious eye irritant.[1][2] Therefore, a conservative and comprehensive approach to PPE is warranted.
At-a-Glance Hazard Summary & PPE Matrix
Before handling this compound, it is crucial to recognize its potential hazards, inferred from its constituent functional groups. This allows for an immediate and appropriate response in PPE selection.
| Potential Hazard | Affected Organ/System | Rationale | Minimum PPE Requirement |
| Skin Irritation/Absorption | Skin, Systemic | Aromatic amines can be readily absorbed through the skin and may cause irritation or systemic toxicity.[2] | Chemical-resistant gloves (double-gloving recommended), Lab coat (flame-retardant recommended) |
| Serious Eye Irritation | Eyes | The methyl ester group, similar to methyl acetate, poses a significant risk of causing serious eye irritation.[1][3] | Chemical splash goggles or a full-face shield.[4] |
| Respiratory Tract Irritation | Respiratory System | Inhalation of dust (if solid) or aerosols may cause respiratory irritation. | Use in a certified chemical fume hood is mandatory. Respirator may be required for spills or ventilation failure. |
| Flammability | N/A | The presence of the methyl acetate functional group suggests the compound may be flammable.[1][3][5] | Work away from ignition sources. Use flame-retardant lab coat. Ensure proper grounding of equipment.[1][6] |
The Core Principle: A Multi-Barrier Defense System
Effective chemical safety is not about a single piece of equipment but about creating multiple barriers between you and the potential hazard. For this compound, this involves a hierarchy of controls, with PPE serving as the critical last line of defense.
Engineering Controls: Your Primary Shield
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting you from inhaling potentially harmful dust, vapors, or aerosols.[7]
Personal Protective Equipment: Your Personal Armor
The selection of PPE must be deliberate and based on the specific tasks you are performing. The following sections provide a detailed breakdown.
Given the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8]
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing vigorous operations (e.g., sonicating, heating), a full-face shield should be worn in addition to chemical splash goggles to protect against splashes.[4]
The choice of glove material is critical, as aromatic amines and esters can degrade or permeate common glove types at different rates. Disposable nitrile gloves, while common, may offer only limited splash protection and are generally not recommended for prolonged use with aromatic solvents or amines.[9][10]
Glove Selection & Compatibility Table
| Glove Material | Protection Against Aromatic Amines | Protection Against Esters | Recommendation for this Compound |
| Nitrile | Poor to Fair[10] | Poor to Fair[10] | Suitable for incidental contact/splash protection only. Change immediately upon contact.[9] |
| Neoprene | Good | Good | Recommended for general handling. Offers good chemical and tear resistance.[10] |
| Butyl Rubber | Very Good | Good | Highly Recommended for extended use or when handling concentrated solutions. |
| Polyvinyl Chloride (PVC) | Good | Poor | Not recommended due to poor resistance to the ester component.[11][12] |
Operational Directive: Double-gloving is strongly recommended. This involves wearing a lighter-weight glove (e.g., nitrile) as a base layer and a more robust glove (e.g., neoprene or butyl) as the outer layer. This practice significantly reduces the risk of exposure in case the outer glove is compromised.
-
Lab Coat: A clean, buttoned, flame-retardant lab coat should be worn at all times.[8] Ensure the sleeves are of an appropriate length to cover the wrists and create an overlap with your gloves.
-
Apron: For operations involving larger volumes or a significant splash risk, a chemical-resistant rubber apron should be worn over the lab coat.
-
Attire: Always wear long pants and fully enclosed shoes with non-slip soles.[8]
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Emergency Use: In the event of a significant spill outside of a fume hood or a ventilation system failure, personnel must be equipped with an appropriate respirator. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended.[13] Fit-testing and training are mandatory before use.[13]
Visualizing Your PPE Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures for putting on, taking off, and disposing of PPE is as important as the equipment itself.
Protocol 1: PPE Donning Sequence
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.
-
Inner Gloves: Don your first pair of gloves (e.g., nitrile).
-
Outer Gloves: Don your second, more robust pair of gloves (e.g., neoprene or butyl), ensuring the cuffs go over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the full-face shield over the goggles.
Protocol 2: PPE Doffing (Removal) Sequence - The Critical Decontamination Step
This sequence is designed to prevent contact with any contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Apron: If worn, remove the face shield and/or apron.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in a designated receptacle for laundering or disposal.
-
Goggles: Remove your goggles by handling the strap, avoiding contact with the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Protocol 3: Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables should be placed in a clearly labeled, sealed hazardous waste bag or container.[5][14]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[15]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. Only then can the container be disposed of according to your institution's guidelines.[14]
Emergency Procedures: Plan for the Unexpected
Skin Contact:
-
Immediately go to the nearest safety shower or drench hose.
-
Remove all contaminated clothing while under the shower.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[6]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately use an eyewash station.
-
Hold eyelids open and flush with water for at least 15 minutes.[1]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
By integrating these robust PPE protocols and safety procedures into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- SAFETY DATA SHEET METHYL ACETATE. (2013).
- Safety Data Sheet Methyl acetate. (2021). Redox.
- Aromatic Amines Hazcard Overview. Scribd.
- Aliphatic amines A 1 Information and recommendations for first responders. (2022). Chemical Emergency Medical Guidelines.
- SAFETY DATA SHEET. (2025). TCI Chemicals.
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
- Methyl Acetate - Safety Data Sheet. (2019).
- Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
- 2-Amino-4-methylphenol SAFETY DATA SHEET. (2010).
- Safety Data Sheet - 9-OAHSA. (2023). Cayman Chemical.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.
- MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines. Tri-iso.
- Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety.
- Personal Protective Equipment (PPE) | Chemistry. (2022). Wits University.
- Glove Selection Page. Emergency and Safety Services.
Sources
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tri-iso.com [tri-iso.com]
- 5. agilent.com [agilent.com]
- 6. redox.com [redox.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. dess.uccs.edu [dess.uccs.edu]
- 13. gerpac.eu [gerpac.eu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
